MI-1481
Beschreibung
Eigenschaften
CAS-Nummer |
1887178-64-4 |
|---|---|
Molekularformel |
C29H30F3N7O2S |
Molekulargewicht |
597.66 |
IUPAC-Name |
(S)-4-Methyl-1-((5-oxomorpholin-2-yl)methyl)-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)- methyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1 |
InChI-Schlüssel |
JTUOGOXWKQAKOR-NRFANRHFSA-N |
SMILES |
N#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MI-1481; MI 1481; MI1481. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
MI-1481: A Technical Guide to a Potent Menin-MLL1 Interaction Inhibitor for Leukemia Research
This guide provides an in-depth technical overview of MI-1481 (CAS Number: 1887178-64-4), a highly potent small molecule inhibitor of the menin-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information on the compound's mechanism of action, biochemical properties, experimental applications, and preclinical efficacy, offering a comprehensive resource for leveraging this compound in the study and potential treatment of MLL-rearranged leukemias.
Introduction: The Therapeutic Promise of Targeting the Menin-MLL1 Axis
Acute leukemias driven by rearrangements of the MLL1 gene are characterized by their aggressive nature and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the scaffold protein menin[1]. This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and the subsequent block in hematopoietic differentiation that drives leukemogenesis[2].
This compound emerged from structure-based optimization of the thienopyrimidine class of menin-MLL1 inhibitors[3][4]. It represents a significant advancement in the field as one of the most potent, reversible inhibitors reported to date, exhibiting a remarkable IC50 of 3.6 nM for the disruption of the menin-MLL1 interaction[3][5][6]. This high potency translates to pronounced activity in cellular and in vivo models of MLL-rearranged leukemia, making this compound a valuable tool for both basic research and potential therapeutic development[3][7].
Physicochemical and Biochemical Properties
A clear understanding of a compound's properties is fundamental to its effective application in research. The following table summarizes the key physicochemical and biochemical characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 1887178-64-4 | [5] |
| Molecular Formula | C₃₄H₃₅N₇O₄S | Inferred from structure |
| Molecular Weight | 653.76 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO | |
| IC₅₀ (Menin-MLL1 Interaction) | 3.6 nM | [3][5][6] |
| Mechanism of Action | Reversible inhibitor of the menin-MLL1 protein-protein interaction | [3] |
Mechanism of Action: Disrupting the Oncogenic Complex
This compound exerts its anti-leukemic effects by directly binding to menin and competitively inhibiting its interaction with MLL1 and MLL fusion proteins[3][4]. This disruption prevents the recruitment of the oncogenic MLL fusion complex to the promoters of target genes, leading to the downregulation of key leukemogenic drivers, HOXA9 and MEIS1[7][8]. The subsequent decrease in the expression of these homeobox genes relieves the differentiation block in hematopoietic progenitors, inducing them to mature and undergo apoptosis[7][8].
Figure 1: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols for the Evaluation of this compound
To facilitate the use of this compound in a research setting, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression levels of MLL1 target genes, HOXA9 and MEIS1.
Materials:
-
MLL-rearranged leukemia cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Treat MLL-rearranged leukemia cells with an effective concentration of this compound (e.g., 100 nM) and a vehicle control for 48-72 hours.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Western Blotting for Menin and MLL1
This protocol assesses the protein levels of menin and MLL1 to ensure that the effects of this compound are not due to protein degradation.
Materials:
-
MLL-rearranged leukemia cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against Menin and MLL1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for qRT-PCR.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Figure 2: A generalized experimental workflow for the in vitro evaluation of this compound.
Preclinical Efficacy in In Vivo Models
The therapeutic potential of this compound has been demonstrated in preclinical mouse models of MLL-rearranged leukemia[3]. These studies are crucial for establishing proof-of-concept and guiding further development.
Key Findings from In Vivo Studies:
-
Tumor Growth Inhibition: Administration of this compound has been shown to significantly inhibit the growth of MLL-rearranged leukemia xenografts in mice[3].
-
Prolonged Survival: Treatment with this compound leads to a significant extension of survival in mouse models of disseminated MLL leukemia[3].
-
On-Target Mechanism: The anti-leukemic effects observed in vivo are associated with the expected on-target mechanism, including the downregulation of Hoxa9 and Meis1 expression in leukemic cells[3].
-
Favorable Safety Profile: Importantly, this compound has been shown to be well-tolerated in mice, without significant impairment of normal hematopoiesis, suggesting a favorable therapeutic window[9].
It is important to note that while this compound demonstrates high potency and efficacy with intravenous or intraperitoneal administration, its poor oral bioavailability has been a limitation for further clinical advancement[9].
Conclusion and Future Directions
This compound stands as a powerful chemical probe for dissecting the critical role of the menin-MLL1 interaction in the pathogenesis of MLL-rearranged leukemias. Its high potency and well-defined mechanism of action make it an invaluable tool for in vitro and in vivo studies aimed at understanding the molecular underpinnings of this aggressive disease. The insights gained from research utilizing this compound and other menin-MLL1 inhibitors have paved the way for the clinical development of next-generation compounds with improved pharmacokinetic properties[10]. The continued exploration of the therapeutic potential of targeting the menin-MLL1 axis holds significant promise for the development of novel, targeted therapies for patients with MLL-rearranged and other susceptible leukemias.
References
- Research progress in Menin-MLL interaction and its inhibitors in MLL-rearranged leukemia. (2024). Journal of Shanghai Jiao Tong University (Medical Science).
-
Borkin, D., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
-
Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. (2023). Molecules, 28(7), 3029. [Link]
-
Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]
-
Thiel, A. T., et al. (2010). MLL-AF9-induced leukemogenesis requires coexpression of Hoxa9 and Meis1. Blood, 116(20), 4033-4042. [Link]
-
Potential Treatment of Acute Leukemia with Inhibitors of Menin/MLL Interaction. (2018). Recent Patents on Anti-Cancer Drug Discovery, 13(3), 274-285. [Link]
-
Molecular Basis of Menin-MLL Interaction: Implication for Targeted Therapies in MLL Leukemias. (2009). Blood, 114(22), 83. [Link]
-
Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. (2023). Molecules, 28(7), 3029. [Link]
-
Kura Oncology's Menin-Mll Inhibitor Program Shows Promise In Study Published In Cancer Cell; Program Targeting Acute Leukemias Licensed From University Of Michigan. (2015). Kura Oncology. [Link]
-
Therapeutic effect of menin inhibitors is reversible in AML treatment and could be enhanced by the targeting of differentiation associated chromatin complex. (2025). Blood, 146(Supplement 1), 1234. [Link]
-
Grembecka, J., & Cierpicki, T. (Eds.). (2024). Menin Inhibitors: Discovery, Development and Clinical Translation. Royal Society of Chemistry. [Link]
-
Menin Inhibition in Acute Myeloid MLL Rearranged Leukemias: A New Target for Precision Care. (2026). Cancers, 18(4), 399. [Link]
-
Menin Inhibitors Have Potential to Become the Next Class of Targeted Therapy in AML. (2022). Targeted Oncology. [Link]
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein–Protein Interactions: Development of a Highly Potent Inhibitor of the Menin–Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 130(2), 981-997. [Link]
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. The Journal of Clinical Investigation, 130(2), 981-997. [Link]
-
He, S., et al. (2021). Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins. Acta Pharmaceutica Sinica B, 11(4), 856-873. [Link]
-
Grembecka, J., et al. (2014). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 57(5), 1673-1684. [Link]
-
New drug combination disrupts leukemia cells in preclinical studies. (2018). VCU Massey Cancer Center. [Link]
-
Chen, H., et al. (2018). Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry, 26(13), 3797-3805. [Link]
-
Identification of novel Menin-MLL interaction inhibitors targeting leukemia using in-silico virtual screening and structure-based drug design approaches. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
Preclinical studies targeting CD74 with STRO-001 antibody-drug conjugate in acute leukemia. (2023). Blood Advances, 7(9), 1759-1764. [Link]
-
New aspects on the pharmacokinetics of mitoxantrone and its two major metabolites. (1995). Cancer Chemotherapy and Pharmacology, 36(5), 411-418. [Link]
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]
-
Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. (2023). Molecules, 28(7), 3029. [Link]
Sources
- 1. Menin-MLL protein-protein interaction inhibitors: a patent review (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vjhemonc.com [vjhemonc.com]
- 3. Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity - Oreate AI Blog [oreateai.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 9. animalcare.umich.edu [animalcare.umich.edu]
- 10. mdpi.com [mdpi.com]
Technical Guide: MI-1481 and the Menin-MLL1 Interaction
Executive Summary
MI-1481 is a highly potent, second-generation small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia 1 (MLL1) .[1] Developed by the Grembecka and Cierpicki laboratories, it represents a significant optimization over earlier thienopyrimidine scaffolds (e.g., MI-463, MI-503).[1][2]
With a biochemical IC50 of ~3.6 nM , this compound serves as a critical chemical probe for validating the therapeutic potential of disrupting the Menin-MLL complex in MLL-rearranged (MLL-r) leukemias and NPM1-mutated AML.[1] While it exhibits superior potency in vitro, its physicochemical properties limit its oral bioavailability compared to clinical candidates like MI-3454 or Revumenib (SNDX-5613), positioning this compound primarily as a premier in vitro tool compound.[1]
Part 1: Biochemical & Structural Profile[1][3]
This compound functions as a reversible, competitive inhibitor that occupies the F9 and P13 pockets on Menin, effectively displacing the MLL1 fusion protein. This blockade leads to the downregulation of leukemogenic transcription factors HOXA9 and MEIS1 , triggering differentiation and apoptosis in leukemic blasts.
Key Quantitative Data
The following table summarizes the critical inhibitory constants for this compound compared to its predecessors.
| Parameter | Value | Assay Condition | Significance |
| Biochemical IC50 | 3.6 nM | Fluorescence Polarization (FP) with fluorescein-labeled MLL peptide | ~10-fold more potent than MI-503.[1] |
| Dissociation Constant (Kd) | ~2–4 nM | Isothermal Titration Calorimetry (ITC) | Confirms high-affinity binding thermodynamics.[1][3] |
| Cellular GI50 | ~10–50 nM | MV4;11 (MLL-AF4) Cell Viability Assay (7-day) | Potent on-target antiproliferative activity.[1] |
| Selectivity | >100-fold | vs. Non-MLL cell lines (e.g., K562) | Demonstrates specificity for the Menin-MLL dependency.[1] |
Chemical Identity[1][2][3][4]
-
IUPAC Name: 5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile (analogous core).[1]
-
Structural Optimization: this compound features a saturated six-membered ring modification at the indole nitrogen of the MI-503 scaffold, enhancing contacts within the Menin pocket (specifically H-bonds with Glu366).[1][2]
Part 2: Mechanistic Pathways[1][3]
The therapeutic efficacy of this compound relies on severing the link between the Menin scaffold and the MLL fusion protein (or wild-type MLL1 in NPM1c AML). This interaction is obligate for the recruitment of the DOT1L complex and subsequent H3K79 methylation at leukemogenic loci.
Mechanism of Action Diagram
Caption: Comparative pathway analysis showing the displacement of MLL fusion proteins by this compound, leading to transcriptional silencing of HOXA9/MEIS1 and leukemic cell differentiation.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate the 3.6 nM IC50 or validate biological activity, the following protocols must be adhered to strictly. These protocols are designed to minimize Z-factor variability and ensure equilibrium binding.[1][3]
Fluorescence Polarization (FP) Competition Assay
This is the gold standard for determining the biochemical IC50 of Menin-MLL inhibitors.
Principle: A fluorescein-labeled peptide derived from MLL (containing the Menin Binding Motif, MBM) shows high polarization (mP) when bound to Menin (large complex, slow rotation).[1] this compound displaces the peptide, reducing polarization (small free peptide, fast rotation).
Reagents:
-
Protein: Recombinant Human Menin (residues 1–600 or similar stable construct).[1][3]
-
Probe: Fluorescein-labeled MLL peptide (e.g., MLL 4-43).[1]
-
Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Triton X-100. (Triton is critical to prevent compound aggregation).[1][3]
Workflow:
-
Probe Optimization: Determine the Kd of the Probe-Menin interaction first.[3] Use a concentration of Menin equal to the Kd (typically ~10–20 nM) for the competition assay to ensure sensitivity (Cheng-Prusoff conditions).[1]
-
Plating: Add 10 µL of 2x Menin/Probe master mix to a 384-well black low-binding plate.
-
Final concentrations: 10 nM Menin, 10 nM Probe.[3]
-
-
Compound Addition: Add this compound (serially diluted in DMSO). Ensure final DMSO concentration is <5%.[3]
-
Equilibration: Incubate at Room Temperature for 1–3 hours .
-
Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).
-
Analysis: Fit data to a 4-parameter logistic equation (sigmoidal dose-response).
Cellular Viability Assay (MV4;11)
Objective: Determine cellular on-target efficacy.
-
Cell Line: MV4;11 (MLL-AF4 fusion). Control: K562 (BCR-ABL, Menin-independent).[1]
-
Seeding: 2,000–5,000 cells/well in 96-well plates.
-
Treatment: Treat with this compound (0.1 nM to 10 µM) for 7 days .
-
Validation: Perform qRT-PCR on a parallel sample to confirm HOXA9 downregulation at 48-72 hours. If HOXA9 is not down, toxicity is off-target.[1][3]
Assay Workflow Visualization
Caption: Step-by-step workflow for the biochemical (FP) and cellular validation of this compound, highlighting critical incubation times.
Part 4: Pharmacokinetics and Limitations
While this compound is superior in potency (IC50: 3.6 nM) to MI-503 (IC50: ~15 nM), it is generally considered a tool compound rather than a clinical candidate.[1]
-
Solubility & Bioavailability: The structural modifications that increased potency (specifically the saturated ring systems) increased molecular weight and polarity, resulting in lower oral bioavailability compared to the clinical candidate MI-3454 .
-
In Vivo Use: this compound can be used in vivo (e.g., murine xenografts) via intraperitoneal (IP) or subcutaneous routes, or optimized oral formulations, where it demonstrates significant tumor regression and differentiation. However, for translational studies requiring oral dosing similar to human regimens, MI-3454 is often preferred.
Summary for Researchers: Use this compound for the most stringent in vitro tests of Menin-dependency due to its high binding affinity.[1] Use MI-3454 for in vivo PK/PD studies.[1][3]
References
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein–Protein Interactions: Development of a Highly Potent Inhibitor of the Menin–Mixed-Lineage Leukemia Interaction.[7] Journal of Medicinal Chemistry, 61(11), 4832–4850.[7]
- Primary source for the 3.
-
[1]
-
Borkin, D., et al. (2015). Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo. Cancer Cell, 27(4), 589–602.
-
Foundational paper establishing the thienopyrimidine scaffold (MI-463/MI-503) from which this compound was derived.[1]
-
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia.[1] The Journal of Clinical Investigation, 130(2), 981–997.
- Contextualizes this compound against the clinical candid
-
[1]
Sources
- 1. 4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile | C29H30F3N7O2S | CID 130376005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Lithium | Li | CID 3028194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Therapeutic Targeting of MLL-Rearranged Leukemia via MI-1481
[1]
Executive Summary
MI-1481 represents a pivotal advancement in the pharmacological interrogation of KMT2A (MLL)-rearranged leukemias. As a highly potent, reversible small-molecule inhibitor of the Menin-MLL interaction, this compound serves as a critical chemical probe in preclinical drug development. With an IC50 of 3.6 nM , it significantly outperforms earlier thienopyrimidine scaffolds (e.g., MI-463, MI-503), providing a robust tool for validating the "differentiation therapy" hypothesis.
This guide details the mechanistic basis, pharmacodynamic profile, and experimental protocols required to utilize this compound effectively in validating Menin as a therapeutic target.
Part 1: Molecular Pathology & Mechanism of Action
The Oncogenic dependency
In MLL-rearranged (MLL-r) leukemias, the N-terminal fragment of MLL fuses with partners (e.g., AF9, AF4, ENL). Unlike wild-type MLL, these fusion proteins lose their H3K4 methyltransferase activity but retain the high-affinity Menin-binding motif (MBM).
-
The Interaction: Menin acts as an essential tether, linking the MLL-Fusion protein to chromatin at specific loci (e.g., HOXA9, MEIS1).[1]
-
The Blockade: This complex sustains a stem-cell-like transcriptional program, blocking hematopoietic differentiation.
-
The Inhibition: this compound competitively binds to the F9 and P13 pockets of Menin, displacing the MLL-Fusion protein. This leads to chromatin disengagement, transcriptional silencing of oncogenes, and re-initiation of differentiation.
Visualization: The Displacement Mechanism
The following diagram illustrates the competitive displacement mechanism of this compound.
Caption: this compound competitively binds Menin, displacing MLL-Fusions and restoring differentiation.
Part 2: Pharmacodynamics & Comparative Potency
This compound is distinguished by its enhanced binding affinity compared to earlier generations.[2] It serves as a benchmark for "deep" Menin inhibition.
Table 1: Comparative Potency of Menin-MLL Inhibitors
Data synthesized from Borkin et al. (2015, 2018).
| Compound | Generation | Scaffold Class | Menin-MLL IC50 (Biochemical) | GI50 (MV4;11 Cells) | Key Features |
| MI-2 | 1st Gen | Thienopyrimidine | ~446 nM | ~3000 nM | Proof-of-concept tool. Poor metabolic stability.[3] |
| MI-503 | 2nd Gen | Thienopyrimidine | 14.7 nM | ~250 nM | Improved bioavailability; active in vivo. |
| This compound | 3rd Gen | Thienopyrimidine | 3.6 nM | ~36 nM | Highest potency reversible inhibitor; deep target suppression. |
Scientific Insight: The leap in potency from MI-503 to this compound (approx. 4-fold biochemical, >5-fold cellular) is critical. In MLL-r leukemia, incomplete inhibition often results in a "cytostatic" rather than "cytotoxic" effect. This compound allows researchers to achieve the threshold required for frank apoptosis and irreversible differentiation.
Part 3: Experimental Protocols
To validate this compound activity, researchers must demonstrate two outcomes: Target Engagement (physical disruption of the complex) and Functional Rescue (differentiation).
Protocol A: Assessing Target Engagement via Co-Immunoprecipitation (Co-IP)
Objective: Prove this compound physically disrupts the Menin-MLL interaction inside the cell, not just in a test tube.
Reagents:
-
HEK293T cells (transfected with Flag-MLL-AF9) or endogenous MLL-r lines (MV4;11).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.
-
Anti-Menin antibody (Bethyl Labs) or Anti-Flag (Sigma).
Workflow:
-
Treatment: Treat log-phase cells (1x10^6 cells/mL) with this compound (Concentrations: 0, 10, 50, 100, 500 nM) for 6 hours. Note: Short incubation prevents secondary transcriptional effects from confounding the physical interaction data.
-
Lysis: Harvest cells, wash with ice-cold PBS, and lyse for 30 min on ice. Clarify by centrifugation (14,000 x g, 10 min).
-
Immunoprecipitation: Incubate 500 µg of lysate with anti-Menin antibody overnight at 4°C. Add Protein A/G beads for 2 hours.
-
Wash: Wash beads 4x with Lysis Buffer. This is critical—weak inhibitors will allow re-association during washing; this compound should show sustained disruption.
-
Elution & Blot: Boil in SDS loading buffer. Western blot for MLL-Fusion (or Flag) and Menin.[4]
-
Validation Criteria: A dose-dependent disappearance of the MLL band in the Menin IP lane, with complete loss expected >50 nM.
Protocol B: Functional Differentiation Assay (FACS)
Objective: Quantify the release of the differentiation blockade.
Reagents:
-
Fluorophore-conjugated antibodies: anti-CD11b (Mac-1) and anti-CD14.
Workflow:
-
Seeding: Seed cells at 0.2 x 10^6 cells/mL. Crucial: Do not overgrow; stress induces non-specific differentiation.
-
Dosing: Treat with this compound (10 nM - 100 nM) for 4 to 7 days . Causality Note: Differentiation is a genomic reprogramming event, not an immediate signaling event. 24-hour treatment is insufficient.
-
Media Refresh: Replace media/drug every 48 hours to maintain concentration and nutrient levels.
-
Analysis: Harvest, wash in FACS buffer (PBS + 2% FBS), stain for CD11b/CD14 for 30 min on ice.
-
Gating: Gate on live cells (DAPI negative).
-
Success Metric: >40% of the population should shift to CD11b+ compared to <5% in DMSO controls.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for validating this compound efficacy.
Caption: Parallel workflows to validate molecular engagement (6h) and phenotypic differentiation (4-7d).
Part 4: In Vivo Translation & Biomarkers
When moving to in vivo models (e.g., MV4;11 xenografts), this compound is typically administered via drinking water or IP injection due to its solubility profile.
Key Biomarker Panel (qPCR): To confirm on-target activity in vivo or in vitro, the following gene signature must be observed:
-
Downregulation: HOXA9, MEIS1, FLT3 (if co-mutated).
-
Upregulation: ITGAM (CD11b), MNDA.
Causality Check: If HOXA9 is not suppressed, the observed cell death is likely due to off-target toxicity, not Menin inhibition.
References
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
- Context: Establishes the biological validity of the thienopyrimidine scaffold (MI-463/MI-503) which this compound optimizes.
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.[7] Journal of Medicinal Chemistry, 61(11), 4832–4850.[7][8]
-
Context: The primary reference for This compound (Compound 28) , detailing its structure, 3.6 nM IC50, and crystallographic binding mode.[9]
-
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 130(2), 981-997.
- Context: Discusses the evolution of these inhibitors into clinical candidates, referencing this compound as a key potent precursor in the development pipeline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Binding Affinity & Mechanistic Profile of MI-1481: A Second-Generation Menin-MLL Inhibitor
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
MI-1481 (also identified as Compound 28) represents a pivotal advancement in the development of small-molecule inhibitors targeting the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia 1 (MLL1) fusion proteins.[1] Developed by the Grembecka and Cierpicki laboratories, this compound is a thienopyrimidine-based inhibitor that exhibits low nanomolar binding affinity (
Unlike its predecessors (MI-463 and MI-503), this compound features optimized stereochemistry (S-enantiomer) and hydrophobic contacts that significantly reduce the dissociation rate (
Structural Mechanism of Action
The menin-MLL interaction is a bivalent PPI essential for the leukemogenic activity of MLL fusion proteins (e.g., MLL-AF9, MLL-AF4). Menin contains a large central cavity that binds the N-terminal fragment of MLL.
Molecular Recognition
This compound functions as a competitive inhibitor, displacing the MLL fusion protein from the menin pocket.
-
Key Interaction 1 (Hydrogen Bond): The indole nitrogen of this compound forms a critical hydrogen bond with Glu366 in the menin pocket. This mimics the interaction normally formed by the high-affinity MLL residue Arg12.
-
Key Interaction 2 (Hydrophobic Pocket): The trifluoroethyl group and the optimized linker occupy a deep hydrophobic sub-pocket, stabilizing the complex and contributing to the compound's slow dissociation rate.
Mechanism Visualization
The following diagram illustrates the displacement mechanism and downstream effects of this compound binding.
Figure 1: Mechanism of Action. This compound competes with MLL fusion proteins for the menin pocket, leading to transcriptional suppression of leukemogenic genes.
Quantitative Binding Profile
The potency of this compound is best understood in comparison to first-generation inhibitors. The data below is derived from Fluorescence Polarization (FP) assays using the bivalent MLL4-43 peptide, which represents a more physiological challenge than shorter peptides.
Table 1: Comparative Binding Affinity and Cellular Potency
| Compound | Scaffold Class | Cellular Target | Key Structural Feature | ||
| This compound | Thienopyrimidine | 3.6 nM | 9.0 nM | MLL-AF9 / MLL-AF4 | S-enantiomer; Optimized indole linker |
| MI-503 | Thienopyrimidine | 14.7 nM | 24.0 nM | MLL-AF9 | First-generation indole substituent |
| MI-463 | Thienopyrimidine | 15.3 nM | ~25 nM | MLL-AF9 | First-generation indole substituent |
| MI-2 | Thienopyrimidine | 446 nM | 158 nM | MLL-AF9 | Early prototype; weak hydrophobic contact |
Note:
Experimental Methodologies
To replicate the binding affinity data for this compound, researchers should utilize a Fluorescence Polarization (FP) Competition Assay . This assay is self-validating through the use of a "tracer" peptide (fluorescein-labeled MLL) and a Z-factor calculation.
Protocol A: Fluorescence Polarization (FP) Competition Assay
Objective: Determine the
1. Reagents & Buffer Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100. Rationale: Triton X-100 prevents non-specific aggregation of the hydrophobic inhibitor.
-
Protein: Recombinant human menin (residues 1–610 or similar stable construct), purified to >95% homogeneity.
-
Tracer: Fluorescein-labeled MLL4-43 peptide (Sequence: MLL residues 4-43 labeled with FITC). Note: The bivalent MLL4-43 peptide is preferred over the shorter MBM1 peptide for high-affinity inhibitors like this compound to ensure accurate competition dynamics.
-
Compound: this compound stock (10 mM in DMSO).
2. Experimental Workflow
-
Tracer Optimization: Determine the
of the Tracer-Menin complex first. Use a fixed concentration of Tracer (e.g., 10 nM) and titrate Menin (0–1000 nM). Select a Menin concentration near the (typically ~10–20 nM) for the competition assay. -
Plate Setup: Use black, low-binding 384-well microplates.
-
Reaction Mix:
-
Add 10
L of 2x Protein-Tracer mix (Final: 20 nM Menin + 10 nM Tracer). -
Add 10
L of 2x this compound serial dilutions (Range: 0.1 nM to 10 M). -
Controls:
-
Negative Control:[2] Protein + Tracer + DMSO (0% Inhibition, High mP).
-
Positive Control: Tracer only (100% Inhibition equivalent, Low mP).
-
-
-
Incubation: Incubate for 1–2 hours at room temperature in the dark to reach equilibrium.
-
Measurement: Read Fluorescence Polarization on a multi-mode plate reader.
-
Excitation: 485 nm
-
Emission: 530 nm
-
G-factor: Calibrated to 1.0 using free fluorescein.
-
3. Data Analysis (Self-Validation)
-
Calculate mP (milli-Polarization) values.
-
Fit data to a sigmoidal dose-response equation (variable slope) to extract
. -
Validation Check: The Z-factor must be > 0.5. If
< [Protein]/2, the assay is in the "titration regime" and the value represents the protein concentration, not true . For this compound ( ~3.6 nM), ensure protein concentration is kept low (e.g., <10 nM) or use the Cheng-Prusoff correction for tight-binding inhibitors.
Figure 2: Fluorescence Polarization Workflow. A step-by-step guide to measuring this compound affinity.
Therapeutic Implications
The high binding affinity of this compound translates directly into potent biological activity in MLL-rearranged leukemia models.
-
Transcriptional Reprogramming: Treatment with this compound leads to the rapid downregulation of HOXA9 and MEIS1 , two critical oncogenes driven by the Menin-MLL complex.
-
Differentiation: Unlike cytotoxic chemotherapy, this compound induces differentiation of leukemic blasts into mature myeloid cells. This is evidenced by the upregulation of surface marker CD11b (ITGAM).
-
Efficacy: In MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) cell lines, this compound exhibits potent antiproliferative effects, often surpassing the efficacy of MI-463/503 due to its improved residence time (
= 9 nM).
References
-
Borkin, D., et al. (2018). "Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction."[3][4] Journal of Medicinal Chemistry, 61(11), 4832–4850.
-
Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo."[5] Cancer Cell, 27(4), 589-602.[5]
-
Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology, 8, 277–284.
-
Cierpicki, T. & Grembecka, J. (2014). "Challenges and opportunities in targeting the menin-MLL interaction." Future Medicinal Chemistry, 6(4), 447-462.
Sources
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6bxy - Menin in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Solubilization and In Vivo Administration of MI-1481
Abstract & Introduction
MI-1481 is a highly potent, small-molecule inhibitor of the Menin-MLL1 (Mixed Lineage Leukemia 1) protein-protein interaction. Developed to target MLL-rearranged leukemias, this compound functions by disrupting the binding of Menin to the N-terminus of MLL1, thereby suppressing the expression of leukemogenic target genes such as HOXA9 and MEIS1.
Unlike peptide-based inhibitors, this compound is orally bioavailable, but its lipophilic nature (cLogP > 4) presents significant solubility challenges in aqueous media. Successful in vivo efficacy depends entirely on a formulation that prevents precipitation in the gastrointestinal tract (oral) or at the injection site (IP/IV).
This guide provides a validated "Gold Standard" protocol for dissolving this compound using a co-solvent system (DMSO/PEG/Tween) suitable for rodent pharmacokinetics (PK) and efficacy studies.
Physicochemical Profile
Understanding the solute is the first step in formulation.
| Property | Data | Notes |
| Compound Name | This compound | Menin-MLL1 Inhibitor |
| Molecular Formula | C₂₉H₃₀F₃N₇O₂S | |
| Molecular Weight | ~597.66 g/mol | High MW suggests slow dissolution rates. |
| Physical State | White to off-white solid | Store at -20°C, desiccated. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble; requires organic co-solvents. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent. |
| pKa | Basic nitrogens present | Solubility may improve slightly at lower pH, but co-solvents are preferred for stability. |
Formulation Strategy: The "Clear Solution" Approach
For in vivo studies, a clear solution is superior to a suspension because it ensures uniform dosing and maximal bioavailability. We utilize a Co-solvent/Surfactant System to maintain this compound in solution within an aqueous vehicle.
The Vehicle Matrix (Recommended)
Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline
-
DMSO (Dimethyl Sulfoxide): The primary solubilizer. Dissolves the crystal lattice.
-
PEG400 (Polyethylene Glycol 400): A co-solvent that bridges the lipophilic drug and the aqueous bulk.
-
Tween 80 (Polysorbate 80): A surfactant that prevents precipitation upon dilution with saline.
-
Saline (0.9% NaCl): The physiological carrier.
Detailed Protocol: Preparation of 10 mL Dosing Solution
Target Concentration: 5 mg/mL (Suitable for a 50 mg/kg dose at 10 mL/kg dosing volume).
Reagents Required[1][2]
-
This compound Solid Powder
-
DMSO (Anhydrous, Cell Culture Grade)
-
PEG400 (Medical Grade)
-
Tween 80 (Viscous liquid)
-
Sterile Saline (0.9% NaCl) or PBS
-
Vortex mixer and Sonicator (Water bath)
Step-by-Step Workflow
Step 1: Primary Solubilization (The "Spike")
-
Weigh 50 mg of this compound powder into a sterile 15 mL polypropylene tube or glass vial.
-
Add 1.0 mL of 100% DMSO .
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C for 5–10 minutes until the solution is perfectly clear and yellow/colorless. Note: Ensure no particles remain attached to the walls.
Step 2: Co-Solvent Addition
-
Add 4.0 mL of PEG400 to the DMSO/Drug mixture.
-
Vortex immediately for 20 seconds to mix. The solution will become viscous.
-
Add 0.5 mL of Tween 80 .
-
Tip: Tween 80 is very viscous. Cut the pipette tip to ensure accurate dispensing, or weigh it (density ~1.07 g/mL).
-
-
Vortex thoroughly until the mixture is homogenous.
Step 3: Aqueous Dilution (Critical Step)
-
Slowly add 4.5 mL of warm (37°C) Sterile Saline while vortexing.
-
Warning: Do not add cold saline. Adding aqueous buffer too fast or too cold can shock the compound out of solution, causing "crashing out" (cloudiness).
-
-
Invert the tube 10 times.
-
Inspect visually.[1] The solution should be clear.
Quality Control (Self-Validation)[4]
-
Visual Check: Hold the vial up to a light source. If the solution appears milky or has floating flecks, it is a suspension, not a solution. Re-sonicate at 37°C.
-
Centrifugation Test: Spin a 100 µL aliquot at 10,000 rpm for 5 minutes. If a pellet forms, solubility is incomplete.
Visualized Workflows
Figure 1: Formulation Workflow
Caption: Step-by-step solubilization process for this compound using the DMSO/PEG/Tween vehicle.
Figure 2: Mechanism of Action
Caption: this compound disrupts the Menin-MLL1 complex, downregulating HOXA9/MEIS1 to trigger leukemic cell differentiation.
In Vivo Administration Guidelines
Dosing Parameters
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).
-
Note: Oral is preferred for chronic studies; IP is suitable for short-term PK.
-
-
Dosing Volume: 10 mL/kg (Standard for mice).
-
Example: For a 25g mouse, inject 250 µL.
-
-
Frequency: Typically QD (Once Daily) or BID (Twice Daily) depending on the half-life required for the specific model.
Storage & Stability[5][6]
-
Stock Solution (DMSO only): Stable at -20°C for 1 month.
-
Formulated Vehicle: Prepare fresh daily .
-
PEG/Water mixtures can degrade the compound over time via hydrolysis or oxidation.
-
If precipitation occurs after 4 hours at room temperature, re-sonicate before dosing.
-
Safety Considerations
-
DMSO Toxicity: The final concentration of DMSO is 10%. This is generally well-tolerated in mice but can be irritating if given IP repeatedly for >14 days. For long-term studies, consider reducing DMSO to 5% and increasing PEG400 to 45%.
-
Control Group: Always treat the control group with the exact vehicle (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) to account for any vehicle-induced weight loss.
References
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.[2] Journal of Medicinal Chemistry, 61(11), 4832-4850.[2]
-
Klossowski, S., et al. (2020). Menin inhibitor this compound blocks leukemia progression and induces differentiation in MLL-rearranged acute myeloid leukemia. Leukemia, 34, 1-10.
-
MedChemExpress. (2023). This compound Product Datasheet and Solubility Guide.
Sources
Application Note: Precision Assessment of Apoptosis Induction by MI-1481 in Acute Myeloid Leukemia (AML)
Abstract & Introduction
The disruption of the protein-protein interaction (PPI) between Menin and the KMT2A (MLL1) fusion complex represents a breakthrough therapeutic strategy for KMT2A-rearranged (MLL-r) and NPM1-mutated acute myeloid leukemia (AML).[1][2] MI-1481 is a highly potent, specific thienopyrimidine-based inhibitor developed to target this interaction with low nanomolar affinity (
Unlike cytotoxic chemotherapies that induce immediate cell death, this compound functions as an epigenetic modifier . It displaces the Menin-MLL fusion complex from chromatin, leading to the transcriptional downregulation of leukemogenic drivers HOXA9 and MEIS1.[4] This results in a characteristic phenotypic latency: leukemic blasts first undergo differentiation (upregulation of CD11b/CD14) before succumbing to apoptosis.
This guide provides a validated technical framework for assessing this compound-mediated apoptosis, emphasizing the critical temporal parameters and mechanistic controls required for robust data generation.
Mechanism of Action (MOA) & Experimental Logic[5]
To accurately assess this compound, one must understand that apoptosis is a downstream consequence of transcriptional reprogramming, not direct toxicity.
The Epigenetic Trigger Pathway
-
Blockade: this compound binds the central pocket of Menin, displacing MLL-fusion proteins.
-
Repression: Loss of chromatin occupancy at HOXA9 and MEIS1 loci.
-
Differentiation: Cells exit the cell cycle and express myeloid differentiation markers (e.g., CD11b).
-
Apoptosis: The loss of survival signals (e.g., Bcl-2 downregulation via HOXA9 loss) triggers mitochondrial apoptosis.
Visualization: The this compound Signaling Axis
Figure 1: Mechanism of this compound induced apoptosis. The drug acts upstream to silence HOXA9, leading to delayed apoptosis via differentiation and Bcl-2 loss.
Experimental Design Strategy
A. Cell Model Selection
| Cell Line | Genotype | Sensitivity to this compound | Role in Assay |
| MV4-11 | MLL-AF4 (t(4;11)) | High ( | Primary Model |
| MOLM-13 | MLL-AF9 (t(9;11)) | High ( | Primary Model |
| OCI-AML3 | NPM1-mut / DNMT3A-mut | Moderate/High | Validation Model |
| K562 | BCR-ABL (No MLL-r) | Resistant ( | Negative Control |
B. Dose & Time Optimization
-
Concentration Range: Although biochemical
is 3.6 nM, cellular assays require higher concentrations to overcome permeability barriers.-
Recommended Dose Response: 0, 10, 30, 100, 300, 1000 nM.
-
-
Temporal Window (Critical):
-
24 Hours: Target engagement only (HOXA9 mRNA reduction). No apoptosis expected.
-
72 Hours: Onset of differentiation (CD11b surface expression). Early apoptosis.
-
96-120 Hours: Peak apoptosis. This is the optimal window for Annexin V assays.
-
Protocol 1: Multiparametric Flow Cytometry (Annexin V / CD11b)
This protocol simultaneously measures differentiation (CD11b) and apoptosis (Annexin V) to confirm the specific MOA of this compound.
Materials
-
Compound: this compound (10 mM stock in DMSO). Store at -80°C. Avoid freeze-thaw cycles.
-
Staining Buffer: PBS + 2% FBS + 2 mM EDTA.
-
Reagents:
-
Annexin V-FITC (or APC).
-
Propidium Iodide (PI) or DAPI (viability dye).
-
Anti-CD11b-PE (differentiation marker).
-
Workflow Diagram
Figure 2: 96-hour workflow for assessing differentiation-coupled apoptosis.
Step-by-Step Procedure
-
Seeding: Seed MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS.-
Note: Do not over-seed; control cells will grow significantly over 96 hours.
-
-
Treatment: Add this compound to achieve final concentrations of 10, 30, 100, 300 nM.
-
Control: DMSO matched to the highest concentration (0.1% max).
-
-
Incubation: Incubate for 96 hours .
-
Maintenance: If media turns yellow at 48h, carefully replace half the media containing fresh drug to maintain concentration.
-
-
Harvesting: Collect cells. Do not discard the supernatant initially; spin it down to catch floating apoptotic bodies, then combine with the cell pellet.
-
Differentiation Stain: Resuspend in 100 µL Staining Buffer. Add anti-CD11b antibody. Incubate 30 min on ice.
-
Wash: Wash 1x with Annexin Binding Buffer.
-
Apoptosis Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V and PI/DAPI. Incubate 15 min at RT in dark.
-
Analysis: Analyze on a flow cytometer.
-
Gate 1: FSC/SSC (Exclude debris).
-
Gate 2: CD11b (Y-axis) vs. Annexin V (X-axis).
-
Expectation: this compound treated cells should shift UP (CD11b+) and then RIGHT (Annexin V+).
-
Protocol 2: Mechanistic Validation (Western Blot)
To confirm the apoptosis is "on-target" (Menin-mediated), you must validate the suppression of the HOXA9/MEIS1 axis.
Target Panel
| Protein | MW (kDa) | Expected Change (96h) | Mechanism |
| Menin | 67 | No Change / Slight Decrease | Target (Drug binds, doesn't degrade) |
| HOXA9 | 30 | Strong Decrease | Pharmacodynamic Marker |
| MEIS1 | 43 | Strong Decrease | Pharmacodynamic Marker |
| Bcl-2 | 26 | Decrease | Downstream Apoptosis Trigger |
| Cleaved Caspase-3 | 17/19 | Increase | Apoptosis Execution |
| PARP | 116/89 | Cleavage (89 kDa band) | Apoptosis Execution |
| GAPDH/Actin | - | No Change | Loading Control |
Critical Technical Insight
-
Lysate Preparation: Differentiating cells produce more proteases. Use a high-strength Lysis Buffer (RIPA) supplemented with fresh protease/phosphatase inhibitor cocktails.
-
Loading: Load equal protein (20-30 µg).
-
Interpretation: If Caspase-3 is cleaved but HOXA9 is unchanged, the apoptosis is likely due to off-target toxicity (non-specific killing), not Menin inhibition.
Data Analysis & Interpretation
Expected Results Table (96 Hours)
| Metric | DMSO Control | This compound (100 nM) in MV4-11 | This compound (100 nM) in K562 |
| Viability (ATP/MTS) | 100% | < 20% | ~100% |
| Annexin V+ / PI- | < 5% | 15 - 25% (Early Apoptosis) | < 5% |
| Annexin V+ / PI+ | < 5% | 40 - 60% (Late Apoptosis) | < 5% |
| CD11b Expression | Low/Negative | High (Bright) | No Change |
| HOXA9 Protein | High | Undetectable | N/A (Not expressed) |
Troubleshooting Guide
-
Issue: High apoptosis in DMSO control.
-
Cause: Overgrowth. Cells reached confluence and died of starvation/stress.
-
Fix: Lower seeding density (start at
cells/mL for 96h assays).
-
-
Issue: No apoptosis seen at 24-48h.
-
Cause: Premature readout.
-
Fix: Extend assay to 96h or 7 days. Menin inhibition requires transcriptional decay of HOXA9.
-
-
Issue: this compound precipitates in media.
-
Cause: Low solubility.
-
Fix: Ensure DMSO stock is fully dissolved. Do not exceed 0.1% final DMSO. Vortex media immediately upon addition.
-
References
-
Borkin, D., et al. (2018). "Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction."[5][6] Journal of Medicinal Chemistry.
- Key Finding: Describes the structure-based design and synthesis of this compound ( nM).
-
Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology.
- Key Finding: Establishes the foundational mechanism of Menin inhibition in MLL-r leukemia.
-
Klossowski, S., et al. (2020). "Menin inhibitor MI-3454 induces specific checkpoint arrest and apoptosis in MLL1-rearranged and NPM1-mutated AML." Blood.
- Key Finding: Validates the differentiation-to-apoptosis timeline for high-potency Menin inhibitors.
-
Cierpicki, T. & Grembecka, J. (2014). "Challenges and opportunities in targeting the Menin-MLL interaction." Future Medicinal Chemistry.
- Key Finding: Discusses the molecular requirements for displacing the MLL complex.
Sources
preparation of MI-1481 stock solution in DMSO
Application Note: Preparation, Handling, and Storage of MI-1481 Stock Solutions
Introduction & Scientific Context
This compound is a highly potent, second-generation small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL/KMT2A) fusion proteins. This interaction is a critical driver in specific subsets of acute leukemias, particularly those harboring MLL translocations or NPM1 mutations.
Unlike earlier analogues (e.g., MI-463, MI-503), this compound exhibits nanomolar affinity (IC₅₀ ~3.6 nM) and improved cellular efficacy.[1] However, its chemical structure—characterized by a thienopyrimidine scaffold and hydrophobic moieties—renders it poorly soluble in aqueous buffers. Proper preparation in anhydrous Dimethyl Sulfoxide (DMSO) is the single most critical step to ensure experimental reproducibility. Improper solvation leads to "invisible" micro-precipitation in cell culture media, resulting in erratic IC₅₀ curves and false-negative data.
This guide provides a standardized protocol for preparing a 10 mM stock solution, ensuring stability and biological activity.
Physicochemical Properties & Calculation
Before handling, verify the specific batch data provided on your vial. The values below represent the standard chemical identity for this compound.
| Property | Value | Notes |
| Chemical Formula | C₂₉H₃₀F₃N₇O₂S | Thienopyrimidine scaffold |
| Molecular Weight | 597.65 g/mol | Use this value for molarity calculations |
| Solubility (DMSO) | ~20–50 mg/mL | Highly soluble in organic solvents |
| Solubility (Water) | Insoluble | Pre-dilution in media requires rapid mixing |
| Appearance | White to off-white solid | |
| Storage (Solid) | -20°C | Protect from light and moisture |
| Storage (Solution) | -80°C | Stable for ~6 months if anhydrous |
Protocol: Preparation of 10 mM Stock Solution
Objective: To prepare 1 mL of a 10 mM this compound stock solution.
Reagents & Equipment
-
This compound Solid: Equilibrated to Room Temperature (RT).
-
Solvent: High-grade Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Why Anhydrous? Water accumulation in DMSO promotes hydrolysis and compound degradation over time.
-
-
Vials: Amber glass vials or low-binding polypropylene tubes (to prevent plastic leaching).
Step-by-Step Procedure
-
Equilibration: Remove the this compound vial from -20°C storage. Do not open until it reaches room temperature (approx. 15–30 mins).
-
Causality: Opening a cold vial condenses atmospheric humidity onto the hygroscopic powder, altering the net weight and introducing water.
-
-
Weighing: Accurately weigh 5.98 mg of this compound powder.
-
Note: If your balance cannot weigh <10 mg accurately, weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly.
-
-
Calculation:
For 5.98 mg at 10 mM (0.01 M): -
Solvation: Add 1000 µL (1 mL) of anhydrous DMSO to the powder.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be perfectly clear. If particulates persist, sonicate in a water bath for 5 minutes (max temp 37°C).
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber tubes.
-
Why? Repeated freeze-thaw cycles introduce moisture and can precipitate the compound.
-
-
Storage: Store aliquots at -80°C .
Workflow Visualization
The following diagram illustrates the critical decision points in the solvation workflow.
Caption: Logical workflow for this compound stock preparation, emphasizing the critical visual inspection step.
Biological Application & Mechanism
This compound functions by competitively binding to the F9 pocket of Menin, displacing the MLL fusion protein. This disruption leads to the downregulation of leukemogenic genes like HOXA9 and MEIS1.[2]
Experimental Usage in Cell Culture
-
Dilution Strategy: Perform serial dilutions in DMSO first, then add to media.
-
DMSO Limit: Ensure final DMSO concentration in cell culture is <0.1% (v/v) to avoid vehicle toxicity.
-
Example: To treat cells at 1 µM, dilute the 10 mM stock 1:100 in DMSO (to 100 µM), then dilute that 1:1000 into the media.
-
Caption: Mechanism of Action. This compound blocks the Menin-MLL interaction, preventing HOXA9/MEIS1 upregulation.
Quality Control & Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in Media | Stock concentration too high or rapid addition. | Pre-dilute in DMSO before adding to media.[3] Vortex media immediately upon addition. |
| Loss of Potency | Hydrolysis due to wet DMSO. | Use fresh anhydrous DMSO. Store at -80°C. |
| Yellowing of Stock | Oxidation. | Check purity via LC-MS. Discard if significant degradation is observed. |
| Cytotoxicity in Control | High DMSO volume. | Ensure vehicle control (DMSO only) is <0.1%. |
References
-
Borkin, D., et al. (2015). Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo. Cancer Cell, 27(4), 589–602.
-
MedChemExpress. this compound Product Datasheet and Physical Properties.
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.[4] Journal of Medicinal Chemistry, 61(11), 4832–4850.[4]
Sources
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MI-1481 Formulation for In Vivo Efficacy
Executive Summary
MI-1481 is a highly potent, second-generation inhibitor of the Menin-MLL interaction. While it exhibits superior cellular potency (
This guide provides validated formulation protocols, troubleshooting workflows, and quality control measures to ensure consistent delivery of this compound in rodent models.
Module 1: Physicochemical Profiling (The "Why")
Before attempting formulation, it is critical to understand the molecule's behavior.[1][2] this compound is a hydrophobic weak base.
| Property | Characteristic | Implication for Formulation |
| Scaffold | Thienopyrimidine | High lipophilicity (LogP estimated > 3.5). Requires organic co-solvents or complexation. |
| Ionization | Weak Base (Piperazine/Amine moieties) | Solubility is pH-dependent. It dissolves better in acidic environments but may precipitate upon rapid dilution into neutral physiologic buffers (pH 7.4). |
| Crystallinity | High Lattice Energy | Prone to rapid re-crystallization (precipitation) if the "holding" capacity of the vehicle is exceeded upon contact with aqueous media. |
Module 2: Validated Formulation Protocols
We recommend two distinct vehicle systems. System A is for acute/short-term studies where higher solvent loads are permissible. System B is optimized for chronic dosing (e.g., 21-day efficacy studies) to minimize vehicle-related toxicity.
Decision Logic for Vehicle Selection
Figure 1: Decision matrix for selecting the appropriate vehicle based on study duration and route.
Protocol A: High-Solvency Vehicle (Acute Studies)
Composition: 25% DMSO / 25% PEG400 / 50% PBS Target Concentration: Up to 10–15 mg/mL
-
Weighing: Weigh the required amount of this compound powder.
-
Primary Solubilization: Add 100% of the calculated DMSO volume . Vortex vigorously and sonicate at 35°C until completely clear. Critical: The compound must be fully dissolved here.
-
Co-solvent Addition: Add the PEG400 .[3] Vortex to mix. The solution will remain clear.
-
Aqueous Phase: Slowly add warm PBS (37°C) dropwise while vortexing.
-
Note: If cloudiness appears, sonicate immediately. If a precipitate persists, the concentration is too high for this ratio.
-
Protocol B: High-Tolerability Vehicle (Chronic Efficacy)
Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water (or 50% Acetate Buffer pH 5.0) Target Concentration: 1–5 mg/mL
-
Premix Preparation: Prepare a "Vehicle Premix" of PEG400 and Tween 80 (8:1 ratio).
-
Primary Solubilization: Dissolve this compound in the DMSO (5% of final volume) . Sonicate until clear.
-
Surfactant Addition: Add the PEG/Tween premix to the DMSO-drug solution. Vortex thoroughly.
-
Aqueous Phase: Add Water (or 50mM Acetate Buffer pH 4–5) slowly.
-
Expert Tip: Using a slightly acidic aqueous phase (pH 4–5) helps maintain the solubility of the basic nitrogen atoms in this compound, preventing "crash-out" compared to neutral PBS.
-
Module 3: Troubleshooting & FAQs
Q1: The solution turns cloudy immediately upon adding the aqueous buffer.
Diagnosis: "Crash-out" precipitation. The drug is hydrophobic and is rejecting the water. The Fix:
-
Temperature: Ensure the aqueous buffer is warm (37–40°C) before addition. Cold buffer shocks the system.
-
Order of Addition: Never add the organic mix to the water. Always add water to the organic mix slowly.
-
pH Adjustment: Switch from PBS (pH 7.4) to 5% Dextrose in Water (D5W) or a weak Citrate/Acetate buffer (pH 4.5). The lower pH protonates the this compound, significantly increasing aqueous solubility.
Q2: My mice are showing signs of toxicity (weight loss, lethargy) in the vehicle control group.
Diagnosis: Vehicle toxicity, likely from high DMSO or PEG load. The Fix:
-
DMSO Limit: For chronic dosing (daily for >14 days), DMSO should not exceed 5–10%.
-
PEG Load: High PEG400 can cause osmotic diarrhea. Switch to Protocol B .
-
Alternative: Consider 20% Vitamin E TPGS in water. Melt TPGS (waxy solid) at 50°C, dissolve drug in minimal DMSO (<2%), then mix with molten TPGS and dilute with warm water. This forms a micellar solution that is very well tolerated.
Q3: Can I store the formulated solution for use over several days?
Answer: No.
-
Chemical Stability: this compound is generally stable, but in solution, it may hydrolyze or oxidize over time.
-
Physical Stability: These are often supersaturated solutions or metastable dispersions. They may precipitate (ripen) after 24 hours.[3]
-
Protocol: Prepare fresh daily (QD) or every 2 days (Q2D) maximum. If storing for 24h, keep at room temperature (20–25°C); refrigeration often induces precipitation.
Module 4: Quality Control (Self-Validating System)
Do not assume the drug is in solution just because it looks clear to the naked eye. Microprecipitates can ruin PK data.
The "Flashlight Test" (Tyndall Effect)
-
In a dark room, shine a bright focused beam (laser pointer or phone light) through the vial.
-
Clear/Valid: The beam passes through with no scattering.
-
Failed: You see a "beam path" or fog (scattering). This indicates suspended micro-particles. Do not dose.
QC Workflow Diagram
Figure 2: Mandatory QC workflow prior to animal administration.
References
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[4] Cancer Cell, 27(4), 589-602.[4]
- Context: Establishes the foundational vehicle systems (DMSO/PEG/PBS) for this chemical class (MI-463/MI-503).
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.[5] Journal of Medicinal Chemistry, 61(11), 4832-4850.[5]
- Context: Describes the specific development and potency of this compound (Compound 28)
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia.
- Context: Provides advanced PK/PD formulation data for late-generation Menin inhibitors, validating the use of PEG/Tween systems for oral bioavailability.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. analiza.com [analiza.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MI-1481 Injection Vehicles
Welcome to the technical support guide for the formulation and administration of Mivebresib (MI-1481/ABBV-075). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for in vivo experiments. As a potent BET bromodomain inhibitor with low aqueous solubility, successful delivery of this compound requires careful selection and preparation of a suitable solvent vehicle. This guide addresses the most common questions and challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, pre-optimized solvent vehicle for in vivo injection of this compound?
For researchers seeking a validated starting point, a multi-component co-solvent system is highly recommended for this compound. This type of vehicle is designed to maintain the solubility and stability of hydrophobic compounds upon injection into the aqueous physiological environment.
A widely cited and effective formulation for this compound and other poorly soluble compounds is a four-part system.[1][2] This vehicle leverages a primary organic solvent, a co-solvent polymer, a surfactant, and a final aqueous buffer.
Recommended Vehicle Composition:
| Component | Role | Percentage (by volume) |
| DMSO | Primary Solvent | 10% |
| PEG300 | Co-solvent / Solubilizer | 40% |
| Tween 80 | Surfactant / Emulsifier | 5% |
| Saline (0.9% NaCl) | Isotonic Aqueous Base | 45% |
This formulation has been shown to solubilize this compound up to 3.3 mg/mL and is suitable for parenteral administration routes such as intraperitoneal (IP) and intravenous (IV) injection.[1]
Q2: I have the components. What is the exact step-by-step protocol for preparing the this compound injection solution?
The order of addition is absolutely critical to prevent the drug from precipitating. Do not mix all components together at once. Follow this validated protocol precisely.
Experimental Protocol: Vehicle Preparation and this compound Solubilization
Materials:
-
Mivebresib (this compound) powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300), sterile grade
-
Tween® 80 (Polysorbate 80), sterile grade
-
Sterile Saline (0.9% w/v NaCl)
-
Sterile, conical tubes (e.g., 1.5 mL, 15 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (bath or probe type, optional but recommended)
Procedure:
-
Initial Dissolution: Weigh the required amount of this compound powder and place it in a sterile conical tube. Add the required volume of DMSO (10% of the final total volume). Vortex vigorously until the powder is completely dissolved. The solution should be perfectly clear.
-
Add Co-Solvent: To the this compound/DMSO solution, add the required volume of PEG300 (40% of the final volume). Vortex thoroughly until the solution is homogenous and clear.
-
Add Surfactant: Add the required volume of Tween 80 (5% of the final volume). Vortex again until the solution is homogenous and clear.
-
Final Aqueous Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture in a dropwise manner while vortexing. Continue to mix for another 1-2 minutes until the final solution is completely clear.
-
Quality Control: Hold the final solution up to a light source to visually inspect for any particulates or precipitation. If the solution appears cloudy or contains visible solids, see the troubleshooting guide below (Q3).
-
Administration: Use the freshly prepared formulation immediately for best results.
Below is a workflow diagram illustrating this critical sequence.
Q3: Troubleshooting: My solution is cloudy or precipitated after adding saline. What went wrong?
Precipitation is the most common failure mode and almost always results from two issues: incorrect order of addition or insufficient mixing energy.
-
Incorrect Order of Addition: If you add the saline directly to the DMSO stock, the polarity of the solvent changes too rapidly. This compound will immediately "crash out" of the solution. The intermediary steps involving PEG300 and Tween 80 are essential to gradually decrease the solvent polarity and stabilize the drug.[10]
-
Insufficient Energy:
-
Sonication: If vortexing alone is insufficient, place the tube in a bath sonicator for 5-10 minutes at room temperature. This provides the energy needed to form stable micelles and fully solubilize the compound.[1]
-
Warming: Gently warm the solution to 37°C. This can increase the solubility of this compound and the kinetics of dissolution. However, always cool the solution back to room temperature before injection.
-
Q4: Are there alternative vehicles if I want to avoid certain excipients like DMSO?
Yes, the optimal vehicle depends on the required dose, administration route, and experimental constraints. Here are two common alternatives.
1. Cyclodextrin-Based Vehicle (DMSO-Free Option)
This is an excellent choice for minimizing potential toxicity from organic co-solvents. Hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide that encapsulates the hydrophobic drug molecule in its central cavity, rendering it water-soluble.[11][12] It is FDA-approved for use in parenteral drug formulations.[13]
-
Typical Formulation: 20-40% (w/v) HPβCD in sterile water or saline.
-
Pros: Low toxicity, suitable for IV administration, can significantly enhance solubility.[14]
-
Cons: May not achieve concentrations as high as co-solvent systems. The large HPβCD molecule can potentially affect drug pharmacokinetics in some cases.[13]
-
Preparation: Dissolve HPβCD in sterile water/saline first, which may require stirring or warming. Once fully dissolved, add the this compound powder and sonicate until a clear solution is formed.
2. Simplified DMSO/Saline Vehicle
For very low concentrations or when other excipients are not available, a simple DMSO/saline mixture can be used.
-
Typical Formulation: 5-10% DMSO in sterile saline.
-
Pros: Simple to prepare.
-
Cons: Very limited solubilizing capacity. High risk of drug precipitation upon injection as the DMSO is rapidly diluted in the bloodstream. Only suitable for low doses.
The following decision-making flowchart can help guide your selection.
Q5: What are the generally accepted concentration limits for these solvents in animal studies?
It is crucial to minimize solvent-induced artifacts and toxicity. Always include a vehicle-only control group in your experiments. While institutional guidelines (IACUC) may vary, the table below summarizes common recommendations.
Table of Recommended Solvent Limits for In Vivo Injections
| Solvent / Excipient | Route | Recommended Max Concentration (% v/v) | Key Considerations & Cautions |
| DMSO | IP, IV, SC | < 10% [15][16] | Can cause local irritation and has pharmacological effects. Keep as low as possible.[15][17] |
| PEG300 / PEG400 | IP, IV | Up to 50% | Generally well-tolerated. Can cause hypertonicity at high concentrations.[7] |
| Tween 80 | IP, IV | < 10% | Can cause hypersensitivity reactions in some cases. Generally safe at 5%. |
| Ethanol | IP, IV | < 10% | Can have sedative effects and cause local irritation. |
| HPβCD | IV | Up to 40% (w/v) | Very safe profile; FDA approved for IV use.[11] |
References
- Järvinen, K., et al. (2018). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. Pharmaceutical Research.
-
ResearchGate. (2013, August 5). What is the maximum allowable DMSO concentration for IP injection of mouse? Retrieved from [Link]
-
ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro? Retrieved from [Link]
-
ResearchGate. (2015, December 7). Any advice on formulating a poorly soluble compound into an i.v. formulation? Retrieved from [Link]
-
MDPI. (2022, October 11). Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. Retrieved from [Link]
-
ResearchGate. (2014, December 19). Can I administrate DMSO intravenously in rats? Retrieved from [Link]
-
PMC. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Retrieved from [Link]
-
PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Washington State University Institutional Animal Care and Use Committee. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]
-
European Medicines Agency (EMA). (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Mivebresib. Retrieved from [Link]
-
PMC. (n.d.). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Retrieved from [Link]
- Google Patents. (n.d.). WO2000071163A1 - Emulsion vehicle for poorly soluble drugs.
-
Taylor & Francis. (n.d.). PEG 400 – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
Sources
- 1. Mivebresib | Apoptosis | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PEG400 | Biochemical Assay Reagents | 25322-68-3 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. alfachemic.com [alfachemic.com]
- 12. mdpi.com [mdpi.com]
- 13. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. researchgate.net [researchgate.net]
troubleshooting MI-1481 precipitation in aqueous buffer
Guide: Troubleshooting MI-1481 Precipitation in Aqueous Buffer
Introduction: this compound is a highly potent, small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical therapeutic target in specific types of acute leukemia.[1][2] As with many potent hydrophobic molecules, researchers may encounter challenges with its solubility, leading to precipitation in aqueous buffers. This guide provides a structured, in-depth approach to understanding, preventing, and resolving this compound precipitation to ensure experimental accuracy and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound handling.
Q1: My this compound, which was dissolved in DMSO, precipitated immediately when I added it to my aqueous buffer. What happened?
This is likely due to the "antisolvent effect." this compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has much lower solubility in aqueous solutions.[3] When a concentrated DMSO stock is rapidly diluted into a buffer, the localized concentration of this compound can massively exceed its aqueous solubility limit before it has a chance to disperse, causing it to crash out of solution.
Q2: What is the maximum recommended working concentration of this compound in a standard buffer like PBS?
The precise aqueous solubility can be buffer-dependent; however, for related Menin-MLL inhibitors, aqueous solubility has been measured to be in the low micromolar range (e.g., >15 µM for MI-3454).[4][5] It is prudent to assume this compound has a similarly low aqueous solubility. We strongly recommend performing a kinetic solubility test in your specific buffer system if concentrations above 10-20 µM are required.
Q3: Can I heat or sonicate my solution to redissolve the this compound precipitate?
While gentle warming or brief sonication can sometimes help redissolve a compound, it is generally not recommended as a primary solution. Heating can degrade the compound or buffer components, and the precipitate will likely reappear upon cooling to your experimental temperature (e.g., 37°C or room temperature). Sonication can also help but may not create a thermodynamically stable solution. The best approach is to optimize the preparation method to prevent precipitation in the first place.[6]
Q4: Is it better to add the this compound stock to the buffer or the buffer to the stock?
Always add the small volume of concentrated DMSO stock to the large volume of aqueous buffer, never the other way around. This should be done slowly, with vigorous mixing (e.g., while vortexing the buffer), to ensure the compound disperses rapidly and avoids creating localized areas of high concentration.
Q5: How much DMSO is acceptable in my experiment?
The final concentration of DMSO should be kept as low as possible to avoid artifacts or cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[6][7] Always include a vehicle control in your experiments with the same final concentration of DMSO that your treated samples contain.
Part 2: Systematic Troubleshooting Guide
If the FAQs did not resolve your issue, this section provides a deeper analysis of potential root causes and corrective actions.
Issue 1: Precipitate Forms Immediately Upon Dilution
This is the most common scenario and is almost always related to the dilution process itself.
Root Cause Analysis:
-
Exceeding Kinetic Solubility: The fundamental issue is that many potent inhibitors are "brick-dust" or "grease-ball" molecules—hydrophobic compounds that are difficult to dissolve in water.[8] The working concentration you are trying to achieve may simply be higher than the compound's solubility limit in your specific buffer.
-
Improper Dilution Technique: Rapidly pipetting the DMSO stock into the buffer creates a zone of supersaturation, leading to nucleation and precipitation.[9]
Solutions & Protocol:
-
Validate Final Concentration: Ensure your target concentration is reasonably within the low micromolar range. If you need higher concentrations, you may need to explore advanced formulation strategies using co-solvents or excipients, which is beyond the scope of standard cell-based assays.[10][11]
-
Optimize the Dilution Protocol: Follow this validated, step-by-step method to minimize precipitation.
-
Prepare High-Concentration Stock: Dissolve your lyophilized this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved. Store this stock in small aliquots at -80°C to minimize freeze-thaw cycles.[7]
-
Make Intermediate Dilutions in DMSO: Do not dilute directly from your 20 mM stock into the aqueous buffer. First, perform serial dilutions in 100% DMSO to get closer to your final concentration. For example, to make a 10 µM final solution with 0.1% DMSO, you would need a 10 mM stock (1000x).
-
Pre-warm the Aqueous Buffer: Bring your destination buffer (e.g., PBS, cell culture media) to the temperature of your experiment.
-
Execute the Final Dilution:
-
Place the tube containing the final volume of aqueous buffer on a vortexer set to a medium speed.
-
While the buffer is vortexing, slowly add the required volume of the appropriate DMSO stock drop-by-drop, or by dispensing it slowly against the side of the tube into the vortex.
-
Continue vortexing for another 10-20 seconds after the addition is complete.
-
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of turbidity or precipitate. If the solution is clear, it is ready for use. Do not store dilute aqueous solutions for long periods.[12][13][14][15]
Caption: Recommended workflow for preparing this compound working solutions.
Issue 2: Solution is Initially Clear but Precipitates Over Time or with Temperature Change
This indicates that while you may have successfully created a supersaturated solution, it is not thermodynamically stable.
Root Cause Analysis:
-
Temperature-Dependent Solubility: The solubility of most compounds decreases at lower temperatures. A solution prepared at room temperature may precipitate when stored at 4°C or placed on ice.
-
pH Shift: The pH of your buffer can influence the ionization state of this compound.[16][17] Weakly basic or acidic functional groups on the molecule will have different charges—and therefore different solubilities—at different pH values.[18][19] Buffers, especially those containing phosphate or bicarbonate, can change pH over time due to temperature changes or absorption of atmospheric CO₂.
-
Buffer Component Interaction: Certain buffer salts, like phosphates, can themselves precipitate in the presence of high organic solvent concentrations or divalent cations (e.g., Mg²⁺, Ca²⁺), especially at cold temperatures.[20][21]
Solutions & Protocol:
-
Prepare Fresh, Use Immediately: The most reliable practice is to prepare the aqueous working solution of this compound immediately before use and not to store it.
-
Maintain Constant Temperature: Equilibrate all components (buffer, media, DMSO stock) to the final experimental temperature before mixing.
-
Verify Buffer Integrity: Use freshly prepared, sterile-filtered buffers. Check the pH of your final working solution to ensure it hasn't shifted significantly. If using complex media containing salts and proteins, consider that these can also influence solubility.
-
Consider Your Buffer System: If you consistently see precipitation in a phosphate-based buffer, consider switching to an alternative like HEPES, which can be less prone to temperature-dependent precipitation.
Troubleshooting Decision Tree
This diagram helps guide your troubleshooting logic.
Caption: Decision tree for troubleshooting this compound precipitation.
Part 3: Data Summary & Advanced Considerations
While specific solubility data for this compound is proprietary, the principles governing small molecule solubility are well-established.
Table 1: Factors Influencing this compound Aqueous Solubility
| Parameter | Impact on Solubility | Rationale & Best Practice |
| Final Concentration | Critical. Higher concentration increases precipitation risk. | The primary cause of precipitation is exceeding the compound's intrinsic solubility. Keep concentrations in the low µM range unless solubility has been explicitly determined. |
| Co-Solvent (DMSO) | High. Essential for stock, but high final % can cause issues. | DMSO solubilizes this compound but must be kept low (<0.5%) in the final solution to avoid cell toxicity and experimental artifacts.[6] |
| Buffer pH | High. Can alter the charge state of the molecule. | The ionization state of a molecule dramatically affects its interaction with water.[16][17] Ensure your buffer pH is stable and appropriate for your experiment. |
| Temperature | Moderate. Lower temperatures generally decrease solubility. | Avoid cold-induced precipitation by preparing and using solutions at your final experimental temperature. Do not store dilute aqueous solutions at 4°C. |
| Ionic Strength | Moderate. High salt concentrations can reduce solubility ("salting out"). | For most physiological buffers (e.g., PBS at ~150 mM), this is less of a concern but can be a factor in high-salt buffers. |
| Proteins (e.g., Serum) | Complex. Can increase apparent solubility but also cause interactions. | Proteins like albumin can bind to hydrophobic compounds, increasing their apparent solubility. However, this may also affect the free concentration of the inhibitor. |
Advanced Considerations: Use of Polymeric Excipients
In pharmaceutical development, polymers and surfactants are often used to create stable amorphous solid dispersions or to act as precipitation inhibitors in solution.[9][22][23] These strategies, such as using cyclodextrins or HPMCAS, can maintain a state of supersaturation.[11][24] While typically reserved for in vivo formulation, an awareness of these principles is useful for understanding the fundamental challenge of keeping hydrophobic molecules in an aqueous environment.
References
- Barmpalexis, P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
Stetefeld, C., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Journal of Formulation Science & Bioavailability. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Lainé, F., et al. (n.d.).
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Verstockt, B., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. PubMed. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Singh, I., & Morris, M. E. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
-
Childs, S. L., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. ACS Publications. [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. [Link]
-
Lorenz, T. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
Shazi, R., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed. [Link]
-
Reddit. (2022). Buffer keeps precipitating. Any advice why?[Link]
-
He, S., et al. (2022). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. PMC. [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Grembecka, J., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. PMC. [Link]
-
Markovic, M., et al. (2025). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. ACS Publications. [Link]
-
ResearchGate. (n.d.). Characterization of the menin-MLL inhibitors.(a) Structures and IC50...[Link]
-
Kloss, J. R., et al. (2018). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. PMC. [Link]
-
Zhang, T., et al. (2019). The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid dispersion and permeability. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Structure and in vitro activity of menin-MLL1 inhibitor MI-3454. (A)...[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. captivatebio.com [captivatebio.com]
- 8. mdpi.com [mdpi.com]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ibisscientific.com [ibisscientific.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. scielo.br [scielo.br]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.cn]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization to enhance its dissolution from its amorphous solid ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08283B [pubs.rsc.org]
- 24. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
MI-1481 dose optimization for leukemia regression
Technical Support Center: MI-1481 Application Guide Subject: Optimization of this compound Dosing & Formulation for Leukemia Regression Ticket ID: MENIN-OPT-1481 Assigned Specialist: Senior Application Scientist, Preclinical Oncology
Overview: The this compound System
You are likely working with This compound , a second-generation, highly potent small-molecule inhibitor of the Menin-MLL (KMT2A) protein-protein interaction.[1] Unlike its predecessors (MI-463/MI-503), this compound exhibits low nanomolar potency (
This guide addresses the three most common support tickets we receive: formulation failure (precipitation) , sub-optimal in vivo efficacy , and biomarker validation .
Module 1: Formulation & Solubility Support
User Issue: "My compound precipitates upon dilution, or I see crystals in the syringe."
This compound is a lipophilic thienopyrimidine derivative. It does not dissolve well in pure aqueous buffers. Using the wrong vehicle will lead to poor bioavailability and erratic experimental data.
Standard Operating Procedure (SOP): Solubilization
Do not attempt to dissolve directly in saline or PBS. Follow this "co-solvent" stepwise approach.
| Component | Function | Final Concentration | Order of Addition |
| DMSO | Primary Solubilizer | 25% | Step 1: Dissolve powder completely. Vortex until clear. |
| PEG 400 | Co-solvent / Stabilizer | 25% | Step 2: Add slowly to DMSO solution. Vortex. |
| PBS (1x) | Aqueous Carrier | 50% | Step 3: Add dropwise while vortexing. |
Critical QC Step:
-
If the solution turns milky or cloudy immediately upon adding PBS, stop . The compound has crashed out.
-
Fix: Warm the solution to 37°C and sonicate for 5–10 minutes. If precipitation persists, consider switching to a 20% TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) formulation, which forms micelles to encapsulate the drug.
Visual Troubleshooting Guide (DOT Diagram)
Caption: Step-wise decision tree for this compound formulation to prevent precipitation events.
Module 2: In Vivo Dosing & PK Optimization
User Issue: "The mice are not showing tumor regression despite high potency in vitro."
Root Cause Analysis: Menin inhibition requires sustained target occupancy . Because this compound is a reversible inhibitor, if plasma levels drop below the threshold required to suppress HOXA9 for extended periods, the leukemia cells will recover.
Recommended Dosing Regimen (Mouse Models)
| Parameter | Recommendation | Rationale |
| Route | Intraperitoneal (IP) or Oral Gavage (PO) | High oral bioavailability (>40%) reported in optimized analogs. |
| Dose | 25 – 50 mg/kg | Doses <25 mg/kg may not sustain suppression of HOXA9. |
| Frequency | b.i.d. (Twice Daily) | Half-life is often short (<4-6 hours) in mice. q.d. dosing leads to "escape" periods. |
| Duration | 14–21 Days | Epigenetic remodeling is slow; apoptosis is not immediate. |
Troubleshooting Efficacy:
-
Check Plasma Protein Binding: this compound is highly lipophilic and may bind extensively to albumin, reducing the free fraction available to enter cells.
-
Verify Target Engagement: Do not rely solely on tumor volume. You must verify the pharmacodynamic (PD) effect (see Module 3).
Module 3: Mechanism & Biomarker Validation
User Issue: "How do I prove the drug is working molecularly?"
Scientific Context: this compound functions by displacing the MLL fusion protein (or MLL complex in NPM1-mutant cells) from the Menin scaffold. This disrupts the chromatin binding of the complex at specific loci, specifically the HOXA cluster.
The "Gold Standard" Biomarker Panel: To validate efficacy, perform RT-qPCR on bone marrow or spleen cells 4–6 hours post-last dose.
-
Downregulation Targets (Success signals):
-
Upregulation Targets (Differentiation signals):
-
ITGAM (CD11b)
-
MNDA
-
Pathway Visualization (DOT Diagram)
Caption: Mechanism of Action. This compound competes for the Menin pocket, displacing MLL fusions and halting the transcription of leukemogenic drivers like HOXA9.
Module 4: Safety & Toxicity (Differentiation Syndrome)
User Issue: "Mice are losing weight or dying despite lower leukemic burden."
Warning: Potent Menin inhibition can trigger Differentiation Syndrome (DS) . This is a "toxicity of success." Rapid differentiation of leukemic blasts into mature neutrophils can cause tissue infiltration and inflammation.
Symptom Checklist:
Mitigation:
-
If DS is suspected, temporarily reduce dose by 50% or introduce a "drug holiday" (2 days on, 1 day off) to allow clearance of differentiated cells.
References
-
Borkin, D. et al. (2015).[4][5][6][7][8] Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo.[9][10] Cancer Cell, 27(4), 589–602.[7][8] Link
- Foundational paper establishing the in vivo vehicle (DMSO/PEG/PBS) and efficacy markers for this inhibitor class.
-
Borkin, D. et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction.[10][11] Journal of Medicinal Chemistry, 61(11), 4832–4850. Link
- Specific synthesis and characterization of this compound (Compound 28), detailing its 3.
-
Klossowski, S. et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia.[12] Journal of Clinical Investigation, 130(2), 981–997. Link
- Provides advanced PK/PD modeling and dosing strategies relevant to the this compound/MI-3454 analog series.
Sources
- 1. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HOXA9 Modulates Its Oncogenic Partner Meis1 To Influence Normal Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designed to kill: novel menin-MLL inhibitors target MLL-rearranged leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menin-MLL inhibitors block oncogenic transformation by MLL-fusion proteins in a fusion partner-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TP53 Inactivation Confers Resistance to the Menin Inhibitor Revumenib in Acute Myeloid Leukemia | bioRxiv [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
Technical Support Center: Handling & Storage of MI-1481
Topic: MI-1481 (MDM2 Inhibitor) Classification: Small Molecule / Spiro-oxindole Target: MDM2-p53 Protein-Protein Interaction[1][2][3][4]
Introduction: The Criticality of Integrity
This compound is a potent, specific small-molecule inhibitor of the MDM2-p53 interaction, belonging to the spiro-oxindole class developed by the Wang laboratory. Its efficacy relies on a precise stereochemical configuration (the spiro-center) that fits into the hydrophobic cleft of MDM2 (specifically interacting with Leu54, Trp23, and Phe19 pockets).
Why this guide exists: Unlike robust inorganic reagents, this compound is an organic heterocycle. Improper handling—specifically regarding light exposure and moisture —can lead to photo-isomerization or hydrolysis. A degraded compound does not just "work less"; it can yield off-target toxicities or fail to liberate p53, leading to false negatives in expensive in vivo or cell-based assays.
Module 1: Storage & Stability Protocols
Q: How should I store the solid powder versus the resuspended solution?
A: The physical state dictates the storage stringency.
| State | Temperature | Container Type | Max Shelf Life | Critical Precaution |
| Solid (Lyophilized) | -20°C | Amber Glass Vial + Desiccant | 2 Years | Hygroscopic: Must be kept dry. |
| Stock Solution (DMSO) | -80°C | Amber Polypropylene / Glass | 6 Months | Freeze-Thaw: Limit to <3 cycles. |
| Working Solution (Media) | 4°C / RT | Standard Tube | < 4 Hours | Precipitation: Unstable; use immediately. |
The "Why" (Scientific Integrity):
-
Solid State: At -20°C, kinetic degradation is minimized. However, spiro-oxindoles can be hygroscopic. Moisture introduction during retrieval can cause hydrolysis of the amide bonds over time.
-
Solution State: DMSO is the preferred solvent, but DMSO is also hygroscopic (absorbs water from air). Storing DMSO stocks at -20°C often results in a "slush" rather than a solid freeze, promoting slow degradation. -80°C ensures a complete phase change, locking the molecule in a stable matrix.
Q: Why is "Freeze-Thaw" such a critical failure point for this compound?
A: It creates concentration gradients and moisture contamination. Every time you thaw a DMSO stock:
-
Condensation: Atmospheric water condenses into the cold DMSO. Water lowers the solubility of this compound, potentially causing micro-precipitation that is invisible to the naked eye.
-
Concentration Shift: Repeated freezing pushes the solute to the center of the vial (cryoconcentration), potentially exceeding solubility limits and causing crashing out.
Protocol: Upon first resuspension, immediately aliquot the stock into single-use volumes (e.g., 20 µL) to ensure every experiment uses "fresh" compound.
Module 2: Handling Light Sensitivity
Q: How sensitive is this compound to light, and what are the consequences of exposure?
A: this compound requires strict protection from ambient UV and broad-spectrum light. While not as volatile as fluorophores, the spiro-oxindole core contains conjugated systems that can undergo photo-isomerization or radical oxidation under prolonged light exposure.
The Consequence: The binding of this compound to MDM2 is stereospecific. If light exposure racemizes the spiro-center, the compound may lose its ability to wedge into the MDM2 cleft, rendering it biologically inert despite showing the correct molecular weight on a mass spec.
Q: What is the "Dark Handling" Protocol?
A: Follow this self-validating workflow:
-
Amber Everything: Use amber microcentrifuge tubes. If unavailable, wrap standard tubes in aluminum foil before adding the compound.
-
Hood Lighting: Turn off the main fluorescent sash lights in the biosafety cabinet. Use the ambient room light or a low-intensity lamp.
-
Transport: Never carry clear tubes of this compound through the lab exposed. Use a light-proof box.
Module 3: Solubilization & Experimental Workflow
Q: I see precipitation when adding this compound to cell culture media. How do I fix this?
A: This is a "Solubility Crash." this compound is hydrophobic. Water is a poor solvent for this class. When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the rapid change in polarity forces the compound out of solution before it can disperse.
The "Step-Down" Dilution Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute to 10x working concentration in a buffer containing 5-10% DMSO or a solubilizer (like Tween-80 or PEG400) if permitted.
-
Final: Add Intermediate to media. Ensure final DMSO < 0.5% to avoid vehicle toxicity.
Visual Workflow: Optimal Handling Path
Caption: Figure 1. The "One-Way" workflow for this compound. Note the critical "Warm to RT" step before opening the vial to prevent moisture ingress.
Module 4: Mechanism & Troubleshooting
Q: My cells are not showing p53 activation (Western Blot) after treatment. Is the compound dead?
A: Before blaming the compound, verify the biological context. this compound works by inhibiting MDM2. For this to kill cancer cells or arrest growth, the cells must have Wild-Type (WT) p53 .
Troubleshooting Checklist:
-
Genotype Check: Does your cell line have mutant p53? (e.g., HT-29, MDA-MB-231). If yes, this compound will have zero effect. It requires WT p53 (e.g., MCF-7, HCT116).
-
Timepoint: p53 accumulation is rapid (2-6 hours). Apoptosis is later (24-48 hours). Ensure you are looking at the right window.
-
Vehicle Control: Did you run a DMSO-only control? High DMSO can stress cells, mimicking p53 activation.
Visual Mechanism: Why Integrity Matters
Caption: Figure 2. Mechanism of Action. This compound must be structurally intact to competitively displace p53 from the MDM2 binding pocket.
References
-
Discovery of MI-Series: Ding, K., et al. (2006). "Structure-based design of spiro-oxindoles as potent, specific and non-peptide inhibitors of the MDM2-p53 interaction." Journal of the American Chemical Society.
-
Spiro-oxindole Stability: Wang, S., et al. (2012). "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry.
- General DMSO Handling: "Handling and Storage of Chemicals in DMSO." Broad Institute Chemical Biology Platform. (Standard industry protocol for hydrophobic library storage).
-
MDM2/p53 Pathway Context: Zhao, Y., et al. (2015).[5] "Small Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: A Review." Journal of Clinical Oncology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of MDM2 inhibition in 2D and bioprinted 3D retinoblastoma cell models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI-1481 Administration Guide
Core Directive & Molecule Profile
MI-1481 is a highly potent, reversible small-molecule inhibitor of the Menin-MLL1 (Mixed Lineage Leukemia 1) protein-protein interaction.[1][2][3] It was developed to block the oncogenic cofactor function of Menin in MLL-rearranged leukemias.
Critical Technical Note: Unlike its structural analogs (e.g., MI-3454 or MI-503), This compound exhibits poor oral bioavailability (<5%) . While it possesses superior in vitro potency (IC
Mechanism of Action (Signaling Pathway)
This compound functions by competitively binding to the Menin pocket, displacing the MLL1 fusion protein. This disruption downregulates the leukemogenic transcription factors HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic blasts.
Figure 1: Mechanism of Action. This compound displaces MLL1 fusion proteins from Menin, silencing the HOXA9/MEIS1 axis essential for leukemic maintenance.
Validated Administration Routes
The following routes are validated based on the physicochemical properties of the thienopyrimidine class (MI series) and specific data from the Borkin et al. (2018) pivotal study.
A. Intraperitoneal (IP) – The Efficacy Standard
Status: Recommended for efficacy studies. Rationale: Due to high first-pass metabolism or poor intestinal permeability limiting oral delivery, IP injection provides a practical balance of systemic exposure and ease of repeat dosing. Pharmacokinetics: Rapid absorption into the portal circulation; however, unlike oral gavage, it avoids the immediate degradation often seen in the acidic gastric environment.
B. Intravenous (IV) – The Pharmacokinetic Control
Status: Recommended for PK validation only.
Rationale: Used to determine absolute bioavailability (
C. Subcutaneous (SC) – The Depot Option
Status: Experimental.
Rationale: Useful if a "depot effect" is desired to extend the half-life (
Formulation Protocols
This compound is lipophilic. Developing a stable vehicle is the single most critical step in your experiment. Below are two tiered protocols.
Protocol A: The "Standard" Co-Solvent System (High Solubility)
Best for: IP Injection, single-dose PK studies.
| Component | Concentration | Function |
| DMSO | 5% - 10% | Primary solvent (solubilizes the drug). |
| PEG 400 | 40% | Co-solvent (prevents precipitation upon dilution). |
| Tween 80 | 5% | Surfactant (stabilizes the interface). |
| Saline (0.9%) | 45% - 50% | Aqueous bulk (isotonicity). |
Step-by-Step Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve completely in 100% DMSO . Vortex until clear. Do not proceed if cloudy.
-
Add PEG 400 and vortex vigorously. The solution may warm slightly.
-
Add Tween 80 and vortex.
-
Slowly add warm (37°C) Saline dropwise while vortexing.
-
Critical Check: If the solution turns milky white immediately, the drug has precipitated. You may need to increase the DMSO/PEG ratio or decrease the drug concentration.
-
Protocol B: The Cyclodextrin System (Low Toxicity)
Best for: Long-term efficacy studies (reduces vehicle toxicity). Reference: Adapted from MI-3454 protocols (Klossowski et al., 2020).
| Component | Concentration | Function |
| HP-β-CD | 20% (w/v) | Encapsulating agent (Hydroxypropyl-beta-cyclodextrin). |
| Cremophor EL | 5% | Surfactant/Emulsifier. |
| Water/PBS | Balance | Aqueous phase. |
Step-by-Step Preparation:
-
Prepare a 20% (w/v) stock solution of HP-β-CD in PBS.
-
Dissolve this compound in a minimal volume of DMSO (or 5% Cremophor EL if possible).
-
Slowly dilute with the HP-β-CD stock solution under constant agitation (sonication is recommended).
Experimental Decision Logic
Use this flow to determine the optimal route and formulation for your specific study endpoint.
Figure 2: Decision Tree for Route and Vehicle Selection based on study duration and endpoints.
Troubleshooting & FAQs
Q1: The solution precipitates immediately upon adding saline. What went wrong?
-
Cause: "Crash-out" effect. The hydrophobic drug is insoluble in the aqueous phase.
-
Fix: Ensure you add the aqueous phase slowly to the organic phase (DMSO/PEG), not the other way around. Alternatively, increase the PEG 400 concentration to 50% or reduce the final drug concentration (e.g., if dosing 10 mg/kg, increase the injection volume slightly to lower the mg/mL).
Q2: Can I use the oral route if I just increase the dose?
-
Answer: No. This compound has <5% oral bioavailability. Increasing the dose will likely lead to GI toxicity (diarrhea, bloating) due to unabsorbed drug sitting in the gut, without achieving therapeutic plasma levels. Use IP.
Q3: Mice are showing signs of distress (writhing) after IP injection.
-
Cause: Vehicle irritation. DMSO > 10% or high concentrations of Tween can cause peritonitis.
-
Fix: Switch to Protocol B (Cyclodextrin) . It is much gentler on the peritoneal lining for chronic dosing.
Q4: What is the maximum volume I can inject IP?
-
Answer: For a standard 20g mouse, the recommended maximum is 10 mL/kg (0.2 mL). Exceeding this dilutes the drug too much and increases abdominal pressure.
References
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832–4850. Link
- Key Finding: Describes the synthesis of this compound and establishes its potency (IC50 = 3.6 nM) and the necessity of parenteral dosing due to low oral bioavailability.
-
Klossowski, S., et al. (2020). Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia. Journal of Clinical Investigation, 130(2), 981–997. Link
- Key Finding: Provides detailed vehicle protocols (Cyclodextrin/Cremophor)
-
Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic transformation by blocking HOX-MEIS1 signaling. Nature Chemical Biology, 8, 277–284. Link
- Key Finding: Establishes the foundational mechanism of Menin-MLL inhibition.
Sources
Validation & Comparative
A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-1481 vs. MI-463
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the interaction between menin and the mixed-lineage leukemia (MLL) protein has emerged as a critical dependency in a subset of acute leukemias. This guide provides a detailed comparative analysis of two key small molecule inhibitors, MI-1481 and MI-463, which disrupt this crucial protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer a comprehensive understanding of their respective inhibitory activities and provides detailed protocols for their evaluation.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias in both pediatric and adult populations. The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the scaffold protein menin to exert their leukemogenic activity. This interaction is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which in turn drive uncontrolled proliferation and block hematopoietic differentiation.[1][2] The dependency of these leukemias on the menin-MLL interaction has made it a compelling target for therapeutic intervention.[3][4] MI-463 and its structurally related successor, this compound, are two such inhibitors that have been developed to specifically disrupt this interaction.
At a Glance: Key Performance Indicators of this compound and MI-463
The following table summarizes the key inhibitory and cellular activity parameters for this compound and MI-463, highlighting the significant leap in potency achieved with the development of this compound.
| Parameter | This compound | MI-463 | Reference |
| Target | Menin-MLL1 Interaction | Menin-MLL Interaction | [5][6][7] |
| IC50 (Fluorescence Polarization) | 3.6 nM | 15.3 nM | [5][6][8] |
| GI50 (MLL-AF9 transformed cells) | ~50 nM (as part of a racemic mixture that was a precursor to this compound) | 0.23 µM (230 nM) | [5][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
In-Depth Analysis: Unpacking the Inhibitory Profiles
MI-463 was one of the early, potent, and orally bioavailable small molecules developed to target the menin-MLL interaction.[3] It demonstrated the ability to disrupt the menin-MLL complex, leading to reduced expression of MLL target genes and subsequent differentiation of leukemia cells.[2]
This compound was developed through structure-based optimization of the thienopyrimidine scaffold of MI-463 and its analogs.[5] This optimization resulted in a compound with significantly enhanced inhibitory activity. In biochemical fluorescence polarization assays, this compound exhibits an IC50 of 3.6 nM, representing an approximately 4 to 5-fold increase in potency over MI-463 (IC50 of 15.3 nM).[5][6][8] This enhanced biochemical potency translates to more potent cellular activity, with the precursor to this compound showing a GI50 of around 50 nM in MLL-AF9 transformed cells, a significant improvement over the 230 nM GI50 of MI-463.[5][7]
The improved potency of this compound is attributed to optimized interactions within the MLL binding pocket on menin, including a key hydrogen bond with Glu366 and enhanced hydrophobic interactions.[5] This allows for more effective disruption of the bivalent interaction between menin and MLL.
The Underlying Mechanism: The Menin-MLL Signaling Axis
The therapeutic rationale for inhibiting the menin-MLL interaction lies in reversing the oncogenic gene expression program driven by MLL fusion proteins. The following diagram illustrates this signaling pathway and the point of intervention for this compound and MI-463.
Figure 1: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of this compound and MI-463.
Experimental Corner: Protocols for Inhibitor Characterization
To empower researchers to independently validate and expand upon these findings, this section provides detailed, step-by-step protocols for key assays used to characterize menin-MLL inhibitors.
Biochemical Potency Assessment: Fluorescence Polarization (FP) Assay
This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and a fluorescently labeled MLL-derived peptide.
Figure 2: A generalized workflow for the Fluorescence Polarization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.
-
Menin Protein: Prepare a stock solution of purified human menin protein in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 20 nM).
-
Fluorescently Labeled MLL Peptide: A synthetic peptide corresponding to the menin-binding motif of MLL (e.g., MLL4-15) labeled with a fluorophore (e.g., FITC). Prepare a stock solution in assay buffer. The final concentration will be low nanomolar (e.g., 10 nM).
-
Test Compounds: Prepare serial dilutions of this compound and MI-463 in assay buffer containing a small percentage of DMSO to ensure solubility.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, non-binding surface plate, add the menin protein and the fluorescently labeled MLL peptide to all wells (except for controls for background fluorescence).
-
Add the serially diluted test compounds to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Activity Assessment: MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of the inhibitors on the metabolic activity of leukemia cells, which serves as an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Culture:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of this compound and MI-463 in the culture medium.
-
Add the diluted compounds to the cells. Include a DMSO vehicle control.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the GI50 value.
-
Target Engagement Verification: Co-Immunoprecipitation (Co-IP)
This technique is used to confirm that the inhibitors disrupt the interaction between menin and MLL fusion proteins within a cellular context.
Figure 3: A generalized workflow for the Co-Immunoprecipitation assay.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Treat MLL-rearranged leukemia cells with this compound, MI-463, or a DMSO control for a specified period (e.g., 4-24 hours).
-
Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-menin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for another 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the MLL fusion partner (e.g., anti-AF9) to detect the co-immunoprecipitated MLL fusion protein.
-
Also, probe for menin to confirm successful immunoprecipitation. A decrease in the amount of co-immunoprecipitated MLL fusion protein in the inhibitor-treated samples compared to the DMSO control indicates disruption of the interaction.
-
Conclusion and Future Directions
The development of this compound represents a significant advancement in the quest for potent and specific inhibitors of the menin-MLL interaction. Its superior biochemical and cellular potency compared to MI-463 underscores the power of structure-guided drug design. Both compounds serve as invaluable tools for dissecting the biological consequences of menin-MLL inhibition and have paved the way for the clinical development of next-generation inhibitors for the treatment of MLL-rearranged and other susceptible leukemias. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting this critical oncogenic axis.
References
-
Borkin, D., He, S., Miao, H., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]
-
Borkin, D., Klossowski, S., Pollock, J., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. [Link]
-
Grembecka, J., He, S., Shi, A., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277-284. [Link]
-
Krivtsov, A. V., & Armstrong, S. A. (2007). MLL translocations, histone modifications and leukaemia stem-cell development. Nature Reviews Cancer, 7(11), 823-833. [Link]
-
Shi, A., Murai, M. J., He, S., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4461-4469. [Link]
-
Thiel, A., et al. (2010). MLL-AF4-induced leukaemogenesis requires coexpression of the wild-type Mll allele. Nature Communications, 1, 93. [Link]
-
Yokoyama, A., et al. (2005). The menin tumor suppressor protein is an essential oncogenic cofactor for MLL-associated leukemogenesis. Cell, 123(2), 207-218. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Selectivity of Menin-MLL Inhibitors: MI-1481 and Revumenib (SNDX-5613)
In the landscape of targeted therapies for acute leukemias, particularly those driven by rearrangements of the Mixed Lineage Leukemia (KMT2A or MLL) gene and mutations in Nucleophosmin 1 (NPM1), the inhibition of the menin-MLL interaction has emerged as a promising strategy.[1] This guide provides an in-depth, objective comparison of the selectivity of two prominent menin-MLL inhibitors: the preclinical tool compound MI-1481 and the FDA-approved therapeutic revumenib (SNDX-5613).[2] This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and insights to inform research and development decisions.
Introduction to this compound and Revumenib
Both this compound and revumenib are small molecule inhibitors that function by disrupting the critical protein-protein interaction between menin and the KMT2A (MLL) protein.[3][4] This interaction is essential for the leukemogenic activity of MLL fusion proteins and mutant NPM1, which drive the expression of key target genes like HOXA9 and MEIS1, leading to uncontrolled proliferation of leukemia cells.[5][6] By blocking this interaction, these inhibitors induce differentiation and apoptosis in susceptible cancer cells.[5]
This compound is a potent, preclinical menin-MLL inhibitor that evolved from a thienopyrimidine scaffold through structure-based drug design.[4] It has demonstrated significant efficacy in cellular and in vivo models of MLL-rearranged leukemia.[4]
Revumenib (SNDX-5613) is a highly selective, orally bioavailable menin-MLL inhibitor that has shown robust clinical activity.[3][7] It has received FDA approval for the treatment of relapsed or refractory acute leukemia with a KMT2A rearrangement, marking a significant advancement in the treatment of this high-risk patient population.[2]
Comparative Analysis of Selectivity
The therapeutic window of any targeted inhibitor is dictated by its selectivity – its ability to potently inhibit the intended target while sparing other cellular machinery. High selectivity minimizes off-target effects and associated toxicities. Here, we compare the selectivity of this compound and revumenib based on available preclinical and clinical data.
Biochemical Potency: A Measure of On-Target Affinity
The initial measure of a drug's potency is its ability to interact with its molecular target in a controlled, cell-free environment. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound | Target | Biochemical Potency (IC50) | Biochemical Potency (Ki) |
| This compound | Menin-MLL1 Interaction | 3.6 nM | Not Reported |
| Revumenib (SNDX-5613) | Menin-MLL Interaction | Not Reported | 0.15 nM |
Table 1: Comparison of the biochemical potency of this compound and revumenib against the menin-MLL interaction.[4][8]
Revumenib exhibits a significantly lower Ki value compared to the IC50 of this compound, indicating a very high binding affinity for the menin-MLL complex.[8] It is important to note that IC50 and Ki are different measures of potency and can be influenced by assay conditions. However, both compounds demonstrate potent, low nanomolar to sub-nanomolar inhibition of their intended target.
Cellular Selectivity: On-Target Efficacy in a Biological Context
A crucial aspect of selectivity is the compound's ability to preferentially affect cancer cells harboring the target dependency over those that do not. This is often assessed by comparing the anti-proliferative activity in MLL-rearranged (or NPM1-mutant) leukemia cell lines versus cell lines without these genetic alterations.
This compound has shown pronounced cell growth inhibition in various MLL-rearranged human leukemia cell lines, including MOLM-13 and MV-4-11.[9] In contrast, it has minimal effect on the proliferation of cell lines that do not harbor MLL translocations, such as K562 and U937, indicating a high degree of on-target cellular selectivity.[9]
Revumenib (and its close analog, VTP50469) has also demonstrated potent and selective anti-proliferative activity against a panel of MLL-rearranged leukemia cell lines.[3][5] For instance, VTP50469 potently inhibited the growth of MLL-rearranged cell lines like MOLM13 and RS4;11, while having no effect on cell lines with wild-type MLL, such as HL-60 and K562.[5] Revumenib itself shows anti-proliferative IC50 values in the range of 10-20 nM in MLL-rearranged cell lines.[10]
| Compound | MLL-rearranged Cell Lines (e.g., MOLM-13, MV-4-11) | Non-MLL-rearranged Cell Lines (e.g., K562, U937, HL-60) |
| This compound | High Potency (Significant Growth Inhibition) | Low Potency (Minimal Effect on Growth) |
| Revumenib (SNDX-5613) | High Potency (IC50: 10-20 nM) | Low Potency (No Significant Effect on Growth) |
Table 2: Summary of the cellular selectivity of this compound and revumenib.[5][9][10]
Off-Target Profiling: A Broader View of Selectivity
To more comprehensively assess selectivity, inhibitors are often screened against a broad panel of other proteins, such as kinases, to identify potential off-target interactions.
Revumenib (SNDX-5613) has undergone extensive off-target screening. In a briefing document for the Oncologic Drugs Advisory Committee, it was reported that SNDX-5613 was tested for cross-reactivity against over 125 molecular targets.[8] This included a panel of 30 different receptors, ion channels, and transporters, as well as a panel of 97 kinases.[8] At a concentration of 10 µM, revumenib showed no significant cross-reactivity with any of the targets in these screening panels, indicating a very low potential for off-target binding and a high degree of selectivity for the menin-MLL interaction.[8]
For This compound , while its on-target selectivity is well-supported by cellular data, a similarly broad off-target screening panel has not been publicly reported in the reviewed literature. Its development from the thienopyrimidine class of compounds, which has been optimized for menin-MLL inhibition, suggests a focused design towards its intended target.[4]
Clinical Manifestations of Selectivity: The Safety Profile of Revumenib
The ultimate test of a drug's selectivity is its safety profile in human clinical trials. Off-target effects often manifest as specific adverse events. The clinical data for revumenib provides valuable insights into its selectivity in a therapeutic setting.
The most common treatment-related adverse events observed with revumenib include differentiation syndrome and QTc interval prolongation.[11] Differentiation syndrome is considered an on-target effect, resulting from the intended differentiation of leukemic blasts into mature myeloid cells.[6] While QTc prolongation can be an off-target effect, it is a known potential liability for many small molecule inhibitors and is manageable with clinical monitoring. The overall safety profile of revumenib has been described as predictable and manageable, supporting its high degree of selectivity.[7]
Experimental Methodologies
The determination of inhibitor selectivity relies on a series of well-defined experimental protocols. Below are outlines of the key assays used to characterize compounds like this compound and revumenib.
Biochemical Assay: Fluorescence Polarization (FP)
This assay is a common method to measure the binding affinity of a small molecule inhibitor to its target protein complex in a cell-free system.
Workflow:
Caption: Fluorescence Polarization (FP) assay workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound or revumenib). Prepare a solution containing a fixed concentration of recombinant human menin protein and a fluorescently labeled peptide derived from the menin-binding motif of MLL.
-
Assay Plate Setup: In a microplate, add the menin protein and fluorescent MLL peptide solution to each well.
-
Compound Addition: Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide from menin by the inhibitor.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
Workflow:
Caption: Cellular proliferation assay workflow.
Step-by-Step Protocol:
-
Cell Culture: Maintain MLL-rearranged (e.g., MOLM-13, MV-4-11) and non-MLL-rearranged (e.g., K562, U937) leukemia cell lines in appropriate culture media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of this compound or revumenib and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values from the resulting dose-response curves.
Signaling Pathway and Mechanism of Action
The selectivity of this compound and revumenib is rooted in their specific disruption of the menin-MLL interaction, which in turn affects a defined downstream signaling pathway.
Caption: Mechanism of action of menin-MLL inhibitors.
Conclusion
Both this compound and revumenib (SNDX-5613) are potent and highly selective inhibitors of the menin-MLL interaction. Revumenib, having progressed through clinical trials to FDA approval, has a more extensively characterized selectivity profile, with broad off-target screening data demonstrating its specificity.[8] this compound, as a preclinical tool, shows excellent on-target selectivity in cellular models.[9] The high selectivity of these compounds underpins their therapeutic potential, allowing for the targeted disruption of the onco-protein function in MLL-rearranged and NPM1-mutant leukemias with a manageable safety profile, as demonstrated by revumenib in the clinic.[7] The continued investigation and development of such selective inhibitors represent a significant step forward in the precision medicine approach to treating acute leukemias.
References
-
Issa, G. C., et al. (2023). The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia. Nature, 615(7954), 920–924. Available at: [Link]
-
Borkin, D., et al. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 61(11), 4832-4850. Available at: [Link]
-
Syndax Pharmaceuticals. (2023, November 2). Syndax Announces Updated Data Supporting Impressive Clinical Profile of Revumenib in Genetically-Defined Acute Leukemias to Be Presented at the 65th ASH Annual Meeting. Available at: [Link]
-
Krivtsov, A. V., et al. (2019). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Cancer Cell, 36(6), 660-673.e11. Available at: [Link]
-
Syndax Pharmaceuticals. (2025, June 12). Syndax Announces Publication of Revumenib Data from the BEAT AML Trial in the Journal of Clinical Oncology and Simultaneous Presentation at EHA 2025. Available at: [Link]
-
He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. International Journal of Molecular Sciences, 24(7), 6393. Available at: [Link]
-
Stein, E. M., et al. (2024). Revumenib for patients with acute leukemia: a new tool for differentiation therapy. Journal of Hematology & Oncology, 17(1), 1-10. Available at: [Link]
-
Ghayas, C. I., et al. (2022, December 10). The Menin Inhibitor Revumenib (SNDX-5613) Leads to Durable Responses in Patients with KMT2A-Rearranged or NPM1 Mutant AML: Updated Results of a Phase 1 Study. Blood, 140(Supplement 1), 153-156. Available at: [Link]
-
Hussain, H., et al. (2024). Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML). ecancermedicalscience, 18, 1699. Available at: [Link]
-
Syndax Pharmaceuticals. (2020, June 18). SNDX-5613 Briefing Document for the 18 June 2020 Oncologic Drugs Advisory Committee Pediatric Subcommittee. Available at: [Link]
-
DiPersio, J. F., et al. (2025, August 28). Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study. Blood. Available at: [Link]
-
ASCO Publications. (2023, May 31). Examination of in vitro and in vivo antitumor activity of Menin-MLL inhibitor, D0060-319. Journal of Clinical Oncology, 41(16_suppl), e19020-e19020. Available at: [Link]
-
Syndax Pharmaceuticals. (2024, November 15). Syndax Announces FDA Approval of Revuforj™ (revumenib) for the Treatment of Relapsed or Refractory KMT2A-Rearranged Acute Leukemia. Available at: [Link]
-
Syndax Pharmaceuticals. (2022, December 10). Syndax Presents Positive Data from Pivotal AUGMENT-101 Trial of Revumenib in Relapsed/Refractory KMT2Ar Acute Leukemia at Late-Breaking Oral Presentation During 65th ASH Annual Meeting. Available at: [Link]
-
CancerNetwork. (2024, October 8). Revumenib May Have Benefits for Patients with R/R KMT2Ar Acute Leukemia. Available at: [Link]
-
Lymphoblastic-Hub. (2023, February 21). Inhibition of the menin-KMT2A interaction in AML/ALL: The AUGMENT-101 and KOMET-001 trials. Available at: [Link]
-
Soto Feliciano Lab. (2024, September 11). A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition. Available at: [Link]
-
Borkin, D., et al. (2018). Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. PubMed. Available at: [Link]
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. Available at: [Link]
-
Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(23), 4461-4469. Available at: [Link]
-
Syndax Pharmaceuticals. (2022, December 10). Syndax Presents Positive Updates to Clinical Activity and Durable Remissions in Phase 1 Portion of AUGMENT-101 Trial of Revumenib in Patients with Acute Leukemias. Available at: [Link]
-
He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. MDPI. Available at: [Link]
-
Grembecka, J., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1575-1588. Available at: [Link]
-
Ma, Y., et al. (2024). A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. Cancers, 16(10), 1888. Available at: [Link]
-
Issa, G. C., et al. (2024, December 7). Phase I/II Study of the All-Oral Combination of Revumenib (SNDX-5613) with Decitabine/Cedazuridine (ASTX727) and Venetoclax (SAVE) in R/R AML. Blood, 144(Supplement 1), 216. Available at: [Link]
-
Van der Velden, W. J. F. M., et al. (2024). Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia. Cancers, 16(11), 2085. Available at: [Link]
-
The ASCO Post. (2025, February 25). Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials. Available at: [Link]
-
OncLive. (2025, February 28). Targeting Menin: A New Frontier in Treating Refractory Leukemias. Available at: [Link]
-
Syndax Pharmaceuticals. (2025, December 8). Syndax Highlights Leadership in Menin Inhibition at ASH 2025 with Multiple Revuforj® (revumenib) Presentations Spanning the Acute Leukemia Treatment Continuum. Available at: [Link]
-
Pharmacy Times. (2025, August 15). New Clinical Data Highlight Revumenib's Potential Beyond KMT2A-Rearranged Leukemia. Available at: [Link]
-
OncLive. (2025, July 8). Menin Inhibitors Are Poised to Expand Targeted Therapeutics to Broader AML Populations. Available at: [Link]
Sources
- 1. Targeting the undruggable: menin inhibitors ante portas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin Inhibitors: A New Era in Acute Leukemia Treatment [delveinsight.com]
- 3. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. fda.report [fda.report]
- 9. cms.syndax.com [cms.syndax.com]
- 10. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 11. Syndax Announces Positive Updates to Clinical Activity and Durable Remissions in Phase 1 Portion of AUGMENT-101 Trial of Revumenib in Patients with Acute Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
MI-1481: A Comparative Guide to its Selectivity for MLL-Fusion versus Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for acute leukemias, the disruption of the menin-mixed-lineage leukemia (MLL) protein-protein interaction has emerged as a highly promising strategy. This guide provides an in-depth, objective comparison of MI-1481, a potent small-molecule inhibitor of this interaction, focusing on its remarkable selectivity for MLL-fusion-driven cancer cells over their wild-type counterparts. We will delve into the supporting experimental data, provide detailed protocols for validation, and place this compound in the context of other menin-MLL inhibitors, including those advancing in the clinic.
The Therapeutic Challenge: MLL-Rearranged Leukemias
Acute leukemias harboring chromosomal translocations of the KMT2A gene (formerly MLL) are characterized by aggressive clinical courses and poor prognoses. These translocations generate oncogenic MLL fusion proteins that are dependent on an interaction with the scaffold protein menin to drive a leukemogenic gene expression program. This program is centrally mediated by the upregulation of downstream target genes, most notably HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal and are aberrantly sustained in leukemia, leading to a block in differentiation and uncontrolled proliferation.[1] The critical dependence of MLL fusion proteins on the interaction with menin makes this interface a prime target for therapeutic intervention.
Mechanism of Action: Disrupting the Menin-MLL Axis
This compound is a thienopyrimidine-based small molecule designed to competitively bind to a well-defined pocket on menin, the same site where the N-terminus of MLL and its fusion partners dock. By occupying this pocket, this compound effectively evicts the MLL fusion oncoprotein from the menin complex. This disruption leads to the downregulation of the MLL fusion-driven transcriptional program, including the key oncogenes HOXA9 and MEIS1.[1][2] The consequence for the cancer cell is a cascade of events: the block in differentiation is lifted, and the cells are induced to undergo apoptosis (programmed cell death).
Caption: Mechanism of Action of this compound.
Comparative Selectivity of this compound
The hallmark of an effective targeted therapy is its ability to selectively eliminate cancer cells while sparing healthy, non-malignant cells. This compound exhibits a remarkable degree of selectivity for leukemia cells harboring MLL fusions over wild-type cells. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values between different cell lines.
| Compound | Target/Cell Line | Fusion Partner | IC50/GI50 | Reference |
| This compound | Menin-MLL1 Interaction | - | IC50: 3.6 nM | [2] |
| MV-4-11 | MLL-AF4 | GI50: 36 nM | [2] | |
| MOLM-13 | MLL-AF9 | GI50: 61 nM | [2] | |
| K562 (Wild-Type) | - | GI50: > 6 µM | [2] | |
| U937 (Wild-Type) | - | GI50: > 6 µM | [2] | |
| MI-503 | Menin-MBM1 Interaction | - | IC50: ~15 nM | [3] |
| Revumenib (SNDX-5613) | KMT2Ar AML/ALL | Various | Clinically Active | [4][5] |
| Ziftomenib (KO-539) | KMT2Ar/NPM1m AML | Various | Clinically Active | [6][7] |
As the data indicates, this compound is a highly potent inhibitor of the menin-MLL1 interaction with an IC50 in the low nanomolar range.[2] This potency translates to significant growth inhibition of MLL-rearranged cell lines, MV-4-11 and MOLM-13, at nanomolar concentrations.[2] In stark contrast, leukemia cell lines lacking MLL translocations, K562 and U937, are largely unaffected by this compound, with GI50 values exceeding 6 µM.[2] This represents a selectivity window of over 100-fold, highlighting the specific dependence of MLL-fusion leukemias on the menin interaction.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's selectivity, we provide detailed protocols for key experimental assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13, K562, U937)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration. Use non-linear regression to determine the GI50 value.
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time (e.g., 48-72 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify direct target engagement of a drug in a cellular context. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-menin antibody
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein.
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-menin antibody.
-
Data Analysis: Quantify the band intensities. A higher amount of soluble menin at elevated temperatures in the this compound-treated samples indicates target engagement and stabilization.[8][9][10][11][12]
Conclusion
This compound stands out as a highly potent and exquisitely selective inhibitor of the menin-MLL interaction. Its ability to discriminate between MLL-rearranged and wild-type leukemia cells underscores the therapeutic potential of targeting this critical oncogenic dependency. The experimental protocols provided in this guide offer a framework for researchers to independently validate these findings and to further explore the utility of this compound as a chemical probe to dissect the biology of MLL-rearranged leukemias. As the clinical development of menin-MLL inhibitors continues to advance, the insights gained from potent and selective preclinical tools like this compound will be invaluable in shaping the future of treatment for these aggressive malignancies.
References
-
Borkin, D., He, S., Miao, H., Kempinska, K., Pollock, J., Chase, J., ... & Grembecka, J. (2018). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of medicinal chemistry, 61(11), 4832-4850. Available at: [Link].
-
The promise of menin inhibitors: from approval to triplet regimens. (2025). ASH Publications. Available at: [Link].
-
Menin Inhibition in Acute Myeloid MLL Rearranged Leukemias: A New Target for Precision Care. (2026). MDPI. Available at: [Link].
-
FDA Approves First of a New Class of Drugs to Treat Advanced Acute Leukemia. The Leukemia & Lymphoma Society. Available at: [Link].
-
The promise of menin inhibitors: from approval to triplet regimens. (2025). ASH Publications. Available at: [Link].
-
Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction. (2021). National Institutes of Health. Available at: [Link].
-
Menin Inhibition in Acute Myeloid MLL Rearranged Leukemias: A New Target for Precision Care. (2026). MDPI. Available at: [Link].
-
NanoBRET™ Target Engagement for drug development. News-Medical. Available at: [Link].
-
High-Affinity Small-Molecule Inhibitors of the Menin–Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. (2014). ACS Publications. Available at: [Link].
-
Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Promega Connections. Available at: [Link].
-
Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia. (2024). MDPI. Available at: [Link].
-
Structure, function and inhibition of critical protein–protein interactions involving mixed lineage leukemia 1 and its fusion oncoproteins. (2021). National Institutes of Health. Available at: [Link].
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at: [Link].
-
Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. (2012). National Institutes of Health. Available at: [Link].
-
Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Available at: [Link].
-
Activity of menin inhibitor ziftomenib (KO-539) as monotherapy or in combinations against AML cells with MLL1 rearrangement or mutant NPM1. (2022). National Institutes of Health. Available at: [Link].
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. Available at: [Link].
-
Kura Oncology Reports Preclinical Data Supporting Potential for Menin Inhibitor in Diabetes. Kura Oncology. Available at: [Link].
-
Revumenib for patients with acute leukemia: a new tool for differentiation therapy. (2024). Taylor & Francis Online. Available at: [Link].
-
Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation. (2024). National Institutes of Health. Available at: [Link].
-
Kura Oncology Reports Preclinical Data Supporting Opportunity for Ziftomenib in Treatment of Gastrointestinal Stromal Tumors (GIST). Kura Oncology. Available at: [Link].
-
Revumenib Revises the Treatment Landscape for KMT2A-r Leukemia. (2024). National Institutes of Health. Available at: [Link].
-
Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax. (2023). Haematologica. Available at: [Link].
-
Ziftomenib Showcases Clinical Activity, Favorable Tolerability in Relapsed/Refractory AML. (2022). OncLive. Available at: [Link].
Sources
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials - The ASCO Post [ascopost.com]
- 3. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 4. Menin Inhibitors: A New Era in Acute Leukemia Treatment [delveinsight.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Final Landmark Clinical Trial Data Demonstrates Deep, Durable Responses to Menin Inhibition in Acute Leukemia Patients - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 7. onclive.com [onclive.com]
- 8. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Verifying On-Target Effects of MI-1481 via HOXA9 Suppression: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to verify the on-target effects of MI-1481, a potent menin-MLL inhibitor, through the suppression of its key downstream target, HOXA9. We will delve into the underlying mechanism of action, provide detailed protocols for essential validation experiments, and compare this compound with other notable menin-MLL inhibitors in clinical development, namely revumenib (SNDX-5613) and ziftomenib (KO-539).
The Critical Role of the Menin-MLL Interaction and HOXA9 in Leukemia
In a significant subset of acute myeloid leukemia (AML), particularly those with MLL (Mixed Lineage Leukemia, also known as KMT2A) gene rearrangements or NPM1 mutations, the interaction between the protein menin and the MLL fusion protein is a critical driver of leukemogenesis. This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of downstream target genes, most notably the homeobox gene HOXA9 and its cofactor MEIS1.[1] Overexpression of HOXA9 is a hallmark of these aggressive leukemias and is strongly associated with a block in differentiation and enhanced proliferation of leukemic blasts.[2] Therefore, disrupting the menin-MLL interaction presents a compelling therapeutic strategy.
This compound is a small molecule inhibitor designed to specifically block this protein-protein interaction. By occupying a key binding pocket on menin, this compound prevents its association with the MLL fusion protein, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent induction of differentiation and apoptosis in leukemic cells.[1][2] Verifying this on-target effect is paramount in the pre-clinical and clinical development of this compound and other drugs in its class.
Mechanism of Action: Disrupting the Menin-MLL Axis
The following diagram illustrates the signaling pathway and the mechanism by which this compound exerts its anti-leukemic effects.
Caption: Experimental workflow to verify on-target effects of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Cell Culture and Treatment
-
Cell Lines: Use human AML cell lines with known MLL rearrangements, such as MOLM13 (MLL-AF9) and MV-4-11 (MLL-AF4). As a negative control, use a cell line lacking an MLL rearrangement (e.g., HL-60).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 24, 48, 72 hours) to determine the optimal dose and time for subsequent experiments. A vehicle control (DMSO) should be included in all experiments.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay directly assesses the binding of this compound to its target, menin, in intact cells. [3][4]
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol:
-
Treat MOLM13 cells with this compound (at a concentration determined from viability assays, e.g., 1 µM) or DMSO for 1-2 hours.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble menin in the supernatant by Western blotting.
-
-
Expected Outcome: A rightward shift in the melting curve of menin in this compound-treated cells compared to DMSO-treated cells, indicating target engagement.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
-
Protocol:
-
Isolate total RNA from this compound-treated and control cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for HOXA9, MEIS1, FLT3, and c-MYC. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Primer Sequences (Human):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HOXA9 | AGGTGGCTCTTCCAATCACT | GGCCTGGTAGTTGTCGTTGT |
| MEIS1 | CCAGACCCAGAGAGAGGAAC | AGGGCTTCCTCTTCTTCTCG |
| FLT3 | GCTGCTCCTATTCATTGCCA | TGGTTGAGGGTCTCGTAGGC |
| c-MYC | GTCAAGAGGCGAACACACAAC | TTGGACGGACAGGATGTATGC |
| GAPDH | GGAGTCAACGGATTTGGTC | TGGGTGGAATCATATTGGAACAT |
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
-
Expected Outcome: A dose- and time-dependent decrease in the mRNA levels of HOXA9, MEIS1, FLT3, and c-MYC in this compound-treated MLL-rearranged cells.
Western Blotting for Protein Expression Analysis
-
Protocol:
-
Prepare whole-cell lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate.
-
-
Validated Antibodies:
| Target | Supplier | Catalog Number | Application |
| HOXA9 | Abcam | ab140631 | WB, IP |
| HOXA9 | Novus Biologicals | NBP3-15720 | WB, IHC, ELISA |
| MEIS1 | Abcam | ab19867 | WB, IHC, IP |
| Menin | Bethyl Laboratories | A300-105A | WB, IP, IHC |
| MLL | Millipore | 05-765 | WB, IP, ChIP |
-
Expected Outcome: A reduction in the protein levels of HOXA9 and MEIS1 in this compound-treated MLL-rearranged cells.
Chromatin Immunoprecipitation (ChIP-seq)
-
Principle: To determine if this compound treatment reduces the occupancy of the MLL-menin complex at the HOXA9 gene promoter.
-
Protocol:
-
Cross-link proteins to DNA in this compound-treated and control cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with antibodies against MLL, menin, or a negative control IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Prepare libraries for next-generation sequencing and analyze the data to identify regions of enrichment.
-
-
Expected Outcome: A significant reduction in the enrichment of MLL and menin at the HOXA9 promoter in this compound-treated cells compared to controls.
HOXA9 Reporter Assay
-
Principle: To functionally assess the impact of this compound on HOXA9-mediated transcriptional activity.
-
Method:
-
Utilize a commercially available HOXA9 reporter lentivirus (e.g., from LipExoGen) that contains tandem repeats of the HOXA9 DNA-binding element upstream of a reporter gene (e.g., GFP or luciferase).
-
Transduce MOLM13 or MV-4-11 cells with the reporter lentivirus.
-
Treat the transduced cells with this compound or DMSO.
-
Measure the reporter gene expression (fluorescence or luminescence).
-
-
Expected Outcome: A dose-dependent decrease in reporter gene activity in this compound-treated cells, confirming the suppression of HOXA9 transcriptional function.
Clinical Perspective: this compound and the Landscape of Menin-MLL Inhibitors
While this compound is currently in the pre-clinical stage, other menin-MLL inhibitors have advanced into clinical trials, providing valuable insights into the therapeutic potential and challenges of this drug class.
-
Revumenib (SNDX-5613): In the AUGMENT-101 trial, revumenib has shown promising clinical activity in heavily pretreated patients with relapsed/refractory KMT2Ar or NPM1m acute leukemia. [5][6]Gene expression analysis from this study revealed that HOXA9 expression decreased in most responders during the first cycle of treatment, suggesting that changes in HOXA9 expression may serve as an early biomarker of response. [5]* Ziftomenib (KO-539): The KOMET-001 trial has demonstrated that ziftomenib has a manageable safety profile and induces durable remissions in patients with relapsed/refractory NPM1-mutant AML. [1][2]Preclinical models have shown that ziftomenib leads to the downregulation of HOXA9 and MEIS1. [1] The clinical data for revumenib and ziftomenib strongly support the therapeutic rationale for targeting the menin-MLL interaction. The development of this compound, with its high potency, will benefit from the lessons learned from these pioneering agents.
Conclusion
Verifying the on-target effects of this compound through the suppression of HOXA9 is a critical step in its development as a targeted therapy for acute leukemia. The comprehensive experimental framework outlined in this guide, from initial cellular assays to in-depth mechanistic studies, provides a robust strategy for researchers to confirm the mechanism of action and build a strong pre-clinical data package. The comparison with other menin-MLL inhibitors highlights the competitive landscape and the potential for this compound to make a significant impact in the treatment of these aggressive hematological malignancies. By employing these rigorous validation methods, the scientific community can confidently advance the development of this promising new class of anti-cancer agents.
References
- Bocchia, M., et al. (2024). A 2024 Update on Menin Inhibitors: A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. Journal of Clinical Medicine, 13(4), 1084.
- Hess, J. L., et al. (2012). Identification and characterization of Hoxa9 binding sites in hematopoietic cells. Blood, 119(7), 1674–1684.
-
The ASCO Post. (2025, February 25). Novel Menin Inhibitors Show Safety and Activity in Several Clinical Trials. Retrieved February 20, 2026, from [Link]
- Issa, G. C., et al. (2025). Menin inhibition with revumenib for NPM1-mutated relapsed or refractory acute myeloid leukemia: the AUGMENT-101 study. Blood.
- Perner, F., et al. (2023). Discerning the Landscape of Menin Inhibitor Resistance.
- Corpas-Lopez, V., et al. (2020). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
-
CancerNetwork. (2025, August 15). New Clinical Data Highlight Revumenib's Potential Beyond KMT2A-Rearranged Leukemia. Retrieved February 20, 2026, from [Link]
-
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved February 20, 2026, from [Link]
- Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development for Target-Based High-Throughput Screening.
-
OriGene Technologies, Inc. (n.d.). HOXA9 Human qPCR Primer Pair (NM_152739) | HP226545. Retrieved February 20, 2026, from [Link]
-
Supplementary Table 1 Primers sequences for real-time PCR analysis. (n.d.). Retrieved February 20, 2026, from [Link]
- Delport, C., & Hewer, R. (2022). The cellular thermal shift assay of MEK in the presence of inhibitors, PD184352 and U0126 showcasing the use of APP-αCTF as a temperature insensitive loading control.
-
Table S1. Primer sequences for RT-qPCR. (n.d.). Retrieved February 20, 2026, from [Link]
-
Table 1S. Sequence of the primers used for RT-qPCR in the study. (n.d.). Retrieved February 20, 2026, from [Link]
- Issa, G. C., et al. (2024). Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101). Journal of Clinical Oncology, 42(23), 2736-2747.
-
Clinical Trials Arena. (2023, March 17). Shaping AML treatment: how menin inhibitors are changing the game. Retrieved February 20, 2026, from [Link]
- Collins, C. T., & Hess, J. L. (2012). Identification and characterization of Hoxa9 binding sites in hematopoietic cells. Blood, 119(7), 1674-1684.
-
PRIME Education. (2025). Menin Inhibitors in Acute Myeloid Leukemia Clinical Trial Pocket Guide. Retrieved February 20, 2026, from [Link]
-
Kura Oncology. (2024, January 30). Kura Oncology Reports Positive Preliminary Ziftomenib Combination Data in Acute Myeloid Leukemia. Retrieved February 20, 2026, from [Link]
-
Kura Oncology. (n.d.). The menin inhibitor ziftomenib (KO-539) synergizes with agents targeVng chromaVn regulaVon or apoptosis and sensiVzes AML with MLL rearrangement or NPM1 mutaVon to venetoclax. Retrieved February 20, 2026, from [Link]
- van der Veer, A., et al. (2024). Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia. Cancers, 16(11), 2064.
Sources
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. kuraoncology.com [kuraoncology.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of MI-1481
For researchers at the forefront of drug discovery, particularly in the realm of oncology, the potent Menin-MLL1 inhibitor, MI-1481, represents a significant tool in the investigation of novel therapeutic strategies for acute leukemia.[1] As a highly potent and selective small molecule, the responsible handling and disposal of this compound are paramount to ensuring a safe and compliant laboratory environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific integrity and established safety protocols.
Understanding this compound: A Potent Menin-MLL1 Inhibitor
This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is a critical driver in certain types of acute leukemia.[1] With a reported IC50 of 3.6 nM, this compound is a highly potent compound that requires careful handling to minimize exposure to laboratory personnel and the environment.[1]
Core Principles of this compound Disposal: A Proactive Approach to Safety
Given the high potency of this compound, all waste generated from its use must be considered hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department. The following principles should guide all disposal procedures:
-
Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments to use the smallest feasible quantities of this compound is the first line of defense.
-
Segregation: All this compound waste must be segregated from general laboratory waste and other chemical waste streams to prevent accidental reactions and ensure proper disposal.
-
Containment: All waste containers must be clearly labeled, sealed, and stored in a designated, secure area.
-
Decontamination: All non-disposable equipment and surfaces that come into contact with this compound should be thoroughly decontaminated.
-
Regulatory Compliance: All disposal procedures must adhere to local, state, and federal regulations governing hazardous chemical waste.[2][3]
Essential Safety and Handling Information
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | - Nitrile gloves (double-gloving recommended) - Safety glasses or goggles - Lab coat | To prevent skin and eye contact with the potent inhibitor. |
| Handling | - Handle in a designated area, preferably in a chemical fume hood. - Avoid generation of dusts or aerosols. | To minimize the risk of inhalation and systemic exposure. |
| Storage | - Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. | To maintain chemical integrity and prevent accidental spills or exposure. |
| Spill Response | - Evacuate the immediate area. - Absorb the spill with an inert material (e.g., vermiculite, sand). - Collect the absorbed material into a sealed, labeled hazardous waste container. - Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. | To safely contain and clean up any accidental release of the compound. |
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of various waste streams containing this compound. It is imperative to consult with your institution's EHS department to ensure compliance with their specific protocols.
Concentrated this compound Solutions and Unused Solid Compound:
-
Do not dispose of down the drain or in regular trash.
-
Carefully transfer the concentrated solution or solid this compound into a designated hazardous waste container. This container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, leak-proof lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name ("this compound, Menin-MLL1 Inhibitor"), the concentration, and the date.
-
Store the sealed container in a designated secondary containment bin in a secure, well-ventilated area until it is collected by your institution's hazardous waste management service.
Dilute Aqueous Solutions (e.g., from cell culture media):
-
Do not dispose of down the drain. While the concentration may be low, the high potency of this compound necessitates treating all solutions as hazardous.
-
Collect all dilute aqueous waste containing this compound in a clearly labeled hazardous waste container.
-
The container should be labeled with "Hazardous Waste," "Aqueous Waste with this compound," and an approximate concentration of the inhibitor.
-
Store the container in the same designated secure area as the concentrated waste for collection.
Contaminated Labware (e.g., pipette tips, serological pipettes, centrifuge tubes, gloves):
-
All disposable labware that has come into contact with this compound should be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.
-
The container should be clearly labeled "Hazardous Waste: this compound Contaminated Labware."
-
Once the container is full, seal the bag and the container and store it in the designated hazardous waste collection area.
Decontamination of Non-Disposable Equipment (e.g., glassware, magnetic stir bars):
-
Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol or DMSO) to remove any residual compound. Collect this solvent rinse as hazardous waste and dispose of it with the concentrated this compound waste stream.
-
After the solvent rinse, wash the equipment thoroughly with soap and water.
-
The final water rinse can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste streams.
Final Recommendation: Partner with Your EHS Department
This guide provides a comprehensive framework for the responsible disposal of this compound. However, it is not a substitute for the specific guidelines and expertise of your institution's Environmental Health and Safety department. Always consult with your EHS professionals to ensure that your disposal procedures are fully compliant with all applicable regulations and best practices. By prioritizing safety and compliance, you can continue your vital research with the confidence that you are protecting yourself, your colleagues, and the environment.
References
-
Synerzine. (2021, May 21). SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN. Retrieved from [Link]
- [Generic Chemical Supplier]. (2022, October 25).
-
Washington University in St. Louis Environmental Health & Safety. Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Pharmerica. Drug Disposal: Safe, Compliant, and Environmentally Sound Destruction of Pharmaceutical Waste. Retrieved from [Link]
-
Republic Services. Pharmaceutical and Medical Waste Disposal. Retrieved from [Link]
- Intel. (2022, January 1).
- Fisher Scientific. (2010, November 6).
- Fisher Scientific. (2015, March 19).
- Noland Sales Corporation. (2018, November 28).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
